molecular formula C18H18FN5OS B15620276 FITM

FITM

Cat. No.: B15620276
M. Wt: 371.4 g/mol
InChI Key: WIVGIKIKQHUFOD-UHFFFAOYSA-N
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Description

a PET ligand for imaging mGluR1 receptors;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVGIKIKQHUFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Gatekeepers of Fat: A Technical Guide to the Role of FITM Proteins in Triacylglycerol Storage and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fat Storage-Inducing Transmembrane (FITM) proteins, also known as FIT proteins, are a conserved family of endoplasmic reticulum (ER)-resident proteins that play a pivotal role in the formation and biogenesis of lipid droplets (LDs), the primary organelles for triacylglycerol (TAG) storage. Contrary to being enzymes in the TAG synthesis pathway, this compound proteins function as critical mediators in the partitioning of newly synthesized TAG into nascent LDs, facilitating their budding from the ER membrane. This technical guide provides a comprehensive overview of the current understanding of this compound protein function, encompassing their mechanism of action, regulatory pathways, and the metabolic consequences of their altered expression. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of metabolic disease, cell biology, and drug discovery.

Introduction to this compound Proteins

The this compound family consists of two main members in mammals: FITM1 and FITM2. These proteins are characterized by their localization to the ER and their crucial role in managing cellular TAG stores. While they do not synthesize TAG, their presence is essential for the proper packaging of these neutral lipids into LDs.[1][2][3][4]

  • FITM1 is predominantly expressed in oxidative tissues such as skeletal and cardiac muscle.[1][2]

  • FITM2 , the more ancient ortholog, is ubiquitously expressed, with the highest concentrations found in adipose tissue.[1][2]

This differential expression suggests distinct physiological roles for the two isoforms, with FITM2 being a key player in the primary sites of fat storage and FITM1 managing lipid storage in tissues with high energy demands.

Mechanism of Action: More Than Just Storage

The precise molecular mechanism by which this compound proteins facilitate LD formation is an active area of research. The current model suggests a multi-step process involving direct lipid binding and potential enzymatic activity.

Direct Binding to Neutral Lipids: this compound proteins have been shown to directly bind to both triacylglycerol (TAG) and its precursor, diacylglycerol (DAG).[2][5][6] This interaction is thought to be the initial step in sequestering neutral lipids within the ER membrane, creating a localized concentration that seeds the formation of a nascent LD. The binding affinity for TAG correlates with the size of the LDs formed, with FITM2 exhibiting stronger binding and inducing the formation of larger LDs compared to FITM1.[2]

Role in Lipid Droplet Budding: A critical function of this compound proteins is to enable the budding of these nascent LDs from the ER into the cytoplasm. In the absence of this compound, neutral lipids accumulate within the ER membrane, but fail to emerge as distinct organelles.[1][6][7]

Putative Enzymatic Function: Recent studies have revealed that this compound proteins share homology with lipid phosphatase/phosphotransferase (LPT) enzymes.[6][7][8] This suggests that this compound proteins may modulate the phospholipid composition of the ER membrane surrounding the nascent LD. By altering the local lipid environment, this compound proteins could influence membrane curvature and surface tension, thereby facilitating the budding process.

Interaction with Other Proteins: FITM2 has been found to interact with ER tubule-forming proteins, such as Reticulon-4 (Rtn4) and REEP5, as well as the cytoskeletal protein septin 7. These interactions are believed to help create the necessary membrane curvature and provide a scaffold for the emerging lipid droplet.

Below is a diagram illustrating the proposed mechanism of this compound-mediated lipid droplet formation.

FITM_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol TAG_synthesis TAG Synthesis (e.g., DGAT) TAG_pool TAG Pool in ER Membrane TAG_synthesis->TAG_pool Generates This compound This compound Protein TAG_pool->this compound Binds to LD_lens Nascent LD (Lens) This compound->LD_lens Sequesters TAG ER_Proteins ER Tubule-Forming Proteins (Rtn4, REEP5) This compound->ER_Proteins Interacts with Septins Septin 7 This compound->Septins Interacts with Budding_LD Budding Lipid Droplet LD_lens->Budding_LD Buds from ER Mature_LD Mature Lipid Droplet Budding_LD->Mature_LD Matures into

Proposed mechanism of this compound-mediated lipid droplet formation.

Regulation of this compound Expression

The expression of this compound genes is tightly controlled by key metabolic transcription factors, integrating signals related to energy status and nutrient availability.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor, activated by fatty acids and fibrate drugs, is a known regulator of genes involved in lipid metabolism. PPARα directly binds to the promoter regions of this compound genes to upregulate their expression.[1]

  • Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC-1α): A master regulator of mitochondrial biogenesis and energy metabolism, PGC-1α stimulates the expression of FITM1 in skeletal muscle.[1]

  • MyoD1: This myogenic regulatory factor also plays a role in the regulation of FITM1 expression in muscle tissue.[1]

The signaling pathway for the transcriptional regulation of this compound is depicted in the following diagram.

FITM_Regulation Fatty_Acids Fatty Acids / Fibrates PPARa PPARα Fatty_Acids->PPARa Activates Energy_Demand Increased Energy Demand (e.g., Exercise) PGC1a PGC-1α Energy_Demand->PGC1a Activates Myogenic_Signals Myogenic Signals MyoD1 MyoD1 Myogenic_Signals->MyoD1 Activates FITM2_gene FITM2 Gene PPARa->FITM2_gene Induces Expression FITM1_gene FITM1 Gene PGC1a->FITM1_gene Induces Expression MyoD1->FITM1_gene Induces Expression FITM2_protein FITM2 Protein FITM2_gene->FITM2_protein Translates to FITM1_protein FITM1 Protein FITM1_gene->FITM1_protein Translates to LD_Formation_Adipose Lipid Droplet Formation (Adipose Tissue) FITM2_protein->LD_Formation_Adipose Mediates LD_Formation_Muscle Lipid Droplet Formation (Muscle) FITM1_protein->LD_Formation_Muscle Mediates

Transcriptional regulation of this compound gene expression.

Quantitative Data on this compound Function

The following tables summarize quantitative findings from various studies on the impact of this compound protein expression on TAG storage and lipid droplet morphology.

Table 1: Effects of this compound Overexpression

Experimental SystemThis compound IsoformMeasured ParameterFold Change vs. ControlReference
Mouse Skeletal Muscle (in vivo)FITM2Intramyocellular Total Triglycerides7-fold increase[1]
HEK293 Cells (in vitro)FITM1/FITM2Radiolabeled TAG in Lipid Droplets4 to 6-fold increase[3]
HEK293 Cells (in vitro)FITM2 (WT)Cellular Triglyceride Levels1.6-fold increase[9]
HEK293 Cells (in vitro)FITM2-FLL(157-9)AAA mutantCellular Triglyceride Levels3-fold increase[9]
HEK293 Cells (in vitro)FITM2-FLL(157-9)AAA mutantMean Lipid Droplet Size5-fold increase[9]
HEK293 Cells (in vitro)FITM2-FLL(157-9)AAA mutantLipid Droplet Number5-fold increase[9]

Table 2: Effects of this compound Knockdown/Knockout

Experimental SystemThis compound IsoformMeasured ParameterObservationReference
3T3-L1 Adipocytes (in vitro)FITM2 (shRNA)Cellular Triglyceride LevelsSignificant decrease[10]
3T3-L1 Adipocytes (in vitro)FITM2 (shRNA)Lipid Droplet AccumulationDramatic reduction[10]
Adipose Tissue (mouse, in vivo)FITM2 (knockout)White Adipose Tissue MassProgressive reduction (lipodystrophy)[11][12]
C. elegans (in vivo)This compound-2 (knockout)Lipid Droplet Number and SizeDramatic decrease[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound proteins.

siRNA-Mediated Knockdown of FITM2 in 3T3-L1 Adipocytes

This protocol describes the transient knockdown of FITM2 in 3T3-L1 cells, a widely used model for studying adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% bovine calf serum

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/ml insulin)

  • Insulin (B600854) medium (DMEM with 10% FBS, 10 µg/ml insulin)

  • siRNA targeting mouse FITM2 and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates and grow to confluence.

  • Preadipocyte Transfection (Day -2):

    • For each well, dilute siRNA in Opti-MEM.

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine solutions and incubate for 10-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Initiation of Differentiation (Day 0): Two days post-transfection, replace the medium with differentiation medium.

  • Maturation: After 48 hours, replace the differentiation medium with insulin medium. Replenish with fresh insulin medium every 48 hours.

  • Analysis: At day 8 of differentiation, harvest cells for analysis of FITM2 knockdown efficiency (qPCR or Western blot), lipid droplet staining, and triacylglycerol quantification.

An experimental workflow for this protocol is shown below.

siRNA_Workflow cluster_analysis Downstream Analysis start Start: Confluent 3T3-L1 Preadipocytes transfection Transfect with siRNA (FITM2 or Control) start->transfection differentiation Induce Differentiation (Day 0: IBMX, Dex, Insulin) transfection->differentiation 48 hours maturation Mature Adipocytes (Day 2+: Insulin) differentiation->maturation 48 hours harvest Harvest Cells (Day 8) maturation->harvest 6 days qPCR qPCR for Knockdown Efficiency harvest->qPCR western Western Blot for Protein Levels harvest->western staining Lipid Droplet Staining (BODIPY/Oil Red O) harvest->staining tag_assay TAG Quantification harvest->tag_assay

References

The Core Mechanism of FITM-Mediated Lipid Droplet Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The storage of neutral lipids in cytosolic lipid droplets (LDs) is a fundamental cellular process, the dysregulation of which is implicated in numerous metabolic diseases. The Fat storage-inducing transmembrane (FITM) protein family, particularly FITM2 (also known as FIT2), plays a pivotal and evolutionarily conserved role in the biogenesis of these critical organelles. Residing in the endoplasmic reticulum (ER), FIT2 is not involved in the synthesis of triglycerides (TGs) but is essential for their proper partitioning and packaging into nascent LDs that bud into the cytoplasm.[1][2] This technical guide provides an in-depth exploration of the basic mechanism of this compound-mediated LD formation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the central pathways and workflows.

Introduction to this compound Proteins and Lipid Droplet Biogenesis

Lipid droplets are dynamic organelles composed of a neutral lipid core, primarily triglycerides and steryl esters, enclosed by a phospholipid monolayer decorated with various proteins.[3] They originate from the endoplasmic reticulum, where newly synthesized neutral lipids accumulate between the leaflets of the ER membrane.[3] This initial accumulation forms a lens-like structure that, upon further growth, buds into the cytosol to become a mature LD.[3]

The this compound family of proteins are key regulators of this process. In mammals, FIT1 is expressed predominantly in skeletal muscle, while FIT2 is ubiquitously expressed, with the highest levels in adipose tissue.[4] FIT2, the more ancient and conserved orthologue, is a 262-amino acid protein with six transmembrane domains, with both its N- and C-termini facing the cytosol.[4][5] It is exclusively localized to the ER and is fundamentally involved in the critical step of LD emergence or budding from the ER membrane.[4][6][7] Cells lacking FIT2 exhibit defects where nascent LDs fail to properly emerge and remain embedded within the ER.[3][6][8]

The Core Mechanism of FIT2 Action

The precise molecular function of FIT2 is an area of active investigation, but a model is emerging where it acts as a crucial facilitator at the site of LD biogenesis through several coordinated actions.

  • Partitioning of Triglycerides: A primary function of FIT proteins is to partition newly synthesized TGs into forming LDs without affecting the rate of TG biosynthesis itself.[2][4][9] Overexpression of FIT2 leads to an accumulation of TG-rich LDs, while its depletion impairs this process.[4][9]

  • Direct Triglyceride Binding: FIT2 has been shown to directly bind triglycerides in vitro.[4] The affinity of this binding correlates with the size of the LDs formed; for instance, FIT2 expression results in larger LDs compared to FIT1, which has a lower TG-binding affinity.[4] This suggests that FIT2 acts as a scaffold or concentrator, gathering TG molecules within the ER membrane to facilitate the nucleation of a new LD.[2][4]

  • Interaction with ER-Shaping Proteins and Cytoskeleton: FIT2 does not act in isolation. It interacts with ER tubule-forming proteins, such as Reticulon 4 (Rtn4) and REEP5.[10][11] Depletion of these proteins mimics the loss of FIT2, resulting in a decrease in the number and size of LDs.[10] This interaction suggests that FIT2 functions in specific, highly curved ER domains conducive to LD budding.[6] Furthermore, FIT2 binds to the cytoskeletal protein septin 7 through its cytosolic loops, an interaction also required for normal LD biogenesis.[10] These interactions collectively suggest FIT2 orchestrates the necessary membrane curvature and cytoskeletal support for the emergence of the nascent LD.[10]

  • Enzymatic Activity and Membrane Regulation: There is evidence that FIT2 possesses lipid phosphate (B84403) phosphatase (LPP) or acyl-CoA diphosphatase activity.[12] This enzymatic function may be crucial for maintaining the local lipid composition of the ER membrane at the budding site.[6][13] By modulating phospholipid levels (e.g., by converting phosphatidic acid to diacylglycerol), FIT2 could influence membrane fluidity, curvature, and surface tension, thereby lowering the energy barrier for LD budding into the cytosol.[6][14] In FIT2-deficient cells, the altered lipid environment may be what causes LDs to remain trapped within the ER membrane.[6][7]

Quantitative Data on FIT2 Function

The functional importance of FIT2 is underscored by quantitative changes in LD morphology upon manipulation of its expression. The data below is a summary from studies in various cell and animal models.

Experimental ModelFIT2 ManipulationEffect on Lipid Droplet (LD) NumberEffect on Lipid Droplet (LD) SizeReference(s)
HepG2 CellsDepletion (siRNA)DecreasedDecreased
C. elegansDeletion (mutant)DecreasedSmall
Mouse Primary Adipocyte Precursors (WAT & BAT)Deficiency (knockout)FewerLarger[9][15]
Mouse Pancreatic β-cells (MIN6)Knockdown (siRNA)Significantly ReducedNot specified[16]
Human PreadipocytesNot specified (used as a model)Amenable to quantificationAmenable to quantification[17][18]
Mouse Liver & Skeletal MuscleOverexpressionIncreased LD accumulationIncreased[9]

Key Experimental Protocols

Investigating the role of this compound proteins in LD formation involves a standard set of cell biology and biochemical techniques.

Cell Culture and Induction of Lipid Droplet Formation
  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, Huh7, 3T3-L1, or primary adipocytes) in appropriate culture plates (e.g., 96-well imaging plates).[19]

  • Oleic Acid Preparation: Prepare an oleic acid-BSA complex. A common method is to slowly add a 100 mM stock solution of oleic acid in ethanol (B145695) to a 10% (w/v) fatty acid-free BSA solution in sterile PBS while stirring at 37°C to create a working solution (e.g., 10 mM).[19]

  • Induction: To induce LD formation, supplement the cell culture medium with the oleic acid-BSA complex at a final concentration typically ranging from 100 µM to 500 µM.

  • Incubation: Incubate the cells for a period of 16-24 hours to allow for robust LD accumulation.[19]

Lipid Droplet Staining and Quantification
  • Fixation: Gently wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Staining: Wash cells again with PBS. Add a staining solution containing a lipophilic dye such as BODIPY 493/503 (e.g., 1 µg/mL) or LipidTOX Red/Green. A nuclear counterstain like DAPI or Hoechst should be included. Incubate for 30 minutes at room temperature, protected from light.[19]

  • Imaging: Wash cells and add fresh PBS or mounting medium. Acquire images using a high-content imaging system or a confocal microscope.[17][19]

  • Image Analysis: Use automated image analysis software (e.g., ImageJ/Fiji, CellProfiler, or commercial software like CyteSeer) to quantify LDs.[17][18]

    • Cell Segmentation: Use the nuclear stain to identify individual cells and define cytoplasmic boundaries.[19]

    • LD Identification: Apply an intensity threshold to the lipid dye channel to create a binary mask identifying individual LDs within each cell.[18][19]

    • Quantification: Measure the number of LDs per cell, the average and total area/volume of LDs per cell, and fluorescence intensity.[17]

Co-Immunoprecipitation (co-IP) to Detect Protein Interactions
  • Cell Lysis: Transfect cells (e.g., HEK293T) with tagged versions of FIT2 (e.g., FIT2-HA) and a putative interacting partner (e.g., REEP5-Myc).[10] Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100-based buffer) containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-HA antibody) pre-coupled to protein A/G beads for several hours or overnight at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling. Analyze the immunoprecipitated proteins by Western blotting using an antibody against the second tag (e.g., anti-Myc antibody).[10]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for studying FIT2 function and the proposed molecular mechanism of FIT2-mediated LD budding.

experimental_workflow cluster_prep Phase 1: Preparation & Induction cluster_analysis Phase 2: Analysis cluster_imaging Imaging Pathway cluster_biochem Biochemical Pathway cluster_results Phase 3: Data Interpretation cell_culture Cell Culture (e.g., HepG2, 3T3-L1) transfection Transfection / Knockdown (e.g., FIT2-GFP, FIT2-siRNA) cell_culture->transfection oa_induction Induce LD Formation (Oleic Acid Treatment) transfection->oa_induction fix_stain Fix & Stain Cells (BODIPY, DAPI) oa_induction->fix_stain lysis Cell Lysis oa_induction->lysis microscopy High-Content Microscopy fix_stain->microscopy image_quant Automated Image Analysis (LD Number, Size, Intensity) microscopy->image_quant data_analysis Quantitative Data Analysis & Statistical Validation image_quant->data_analysis co_ip Co-Immunoprecipitation lysis->co_ip western_blot Western Blot Analysis co_ip->western_blot western_blot->data_analysis conclusion Conclusion on FIT2 Function data_analysis->conclusion

References

Introduction to the role of FITM in cellular lipid homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of FITM in Cellular Lipid Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular lipid homeostasis is a tightly regulated process essential for energy storage, membrane biosynthesis, and signaling. The central organelle for storing neutral lipids, primarily triacylglycerols (TAG) and sterol esters, is the lipid droplet (LD). LDs are dynamic organelles that emerge from the endoplasmic reticulum (ER) and play critical roles in cellular physiology and the pathogenesis of metabolic diseases.[1][2] The Fat Storage-Inducing Transmembrane (this compound) protein family, also known as FIT, are key players in this process.[3][4] Initially identified as ER-resident transmembrane proteins, FITM1 and FITM2 are now recognized as crucial mediators of the final stages of LD formation, specifically the budding and emergence of nascent LDs from the ER membrane into the cytoplasm.[2][3][4]

This technical guide provides a comprehensive overview of the this compound protein family, detailing their molecular function, regulatory mechanisms, and involvement in cellular lipid homeostasis. It includes quantitative data from key studies, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to serve as a resource for researchers in lipid biology and drug development.

The this compound Protein Family: Structure and Distribution

The this compound family in mammals consists of two homologous proteins, FITM1 (also known as FIT1) and FITM2 (FIT2).[5][6] These proteins are evolutionarily conserved, with orthologues found in species from yeast to humans, indicating a fundamental role in lipid metabolism.[1][7]

  • Structure: Both FITM1 and FITM2 are integral membrane proteins localized exclusively to the ER.[1][6][7] They share approximately 50% amino acid sequence similarity and possess a common topology of six transmembrane domains, with both the N- and C-termini facing the cytosol.[5][6][7] A highly conserved "FIT signature sequence" resides within the fourth transmembrane domain, which is critical for their function.[7][8]

  • Tissue Distribution: The two isoforms exhibit distinct tissue expression patterns, suggesting specialized physiological roles.[1][5]

    • FITM1: Expression is primarily restricted to oxidative tissues, predominantly skeletal muscle and, to a lesser extent, the heart.[1][3][5] This localization suggests a role in managing the small, rapidly turning-over LDs that provide a ready source of energy for muscle contraction.[1]

    • FITM2: This is the more ancient and ubiquitously expressed orthologue, with the highest expression levels found in adipose tissue (both white and brown).[1][3][5][6] Its prominence in adipocytes points to a function in long-term energy storage through the formation of large, stable LDs.[1][7]

Molecular Function and Mechanism of Action

This compound proteins are not involved in the synthesis of TAG but function downstream, acting as "gatekeepers" that regulate the partitioning of newly synthesized neutral lipids from the ER membrane into cytosolic LDs.[1][6] Their mechanism involves several key activities.

Lipid Droplet Budding and Emergence

The biogenesis of an LD begins with the synthesis of neutral lipids by ER-resident enzymes, leading to the formation of a "lens" of oil within the leaflets of the ER membrane.[3][4] this compound proteins are essential for the subsequent step: the budding of this nascent LD from the ER into the cytoplasm.[2][9]

In the absence of this compound proteins, neutral lipid lenses still form but fail to emerge properly, remaining embedded within the ER membrane.[2][3][4] This phenotype is conserved from yeast to human cells, highlighting the critical role of this compound in facilitating the topological transition required for LD formation.[2][3]

FITM_LD_Budding Logical Workflow of this compound-Mediated Lipid Droplet Budding cluster_ER Endoplasmic Reticulum cluster_Deficiency This compound Deficiency TAG_Synth TAG Synthesis (DGAT enzymes) Lens Neutral Lipid Lens Formation (in ER bilayer) TAG_Synth->Lens Accumulation This compound This compound Proteins Lens->this compound Recruitment / Interaction No_Bud Failure to Bud; LD remains in ER membrane Lens->No_Bud Budding Nascent LD Budding This compound->Budding Facilitation Cytosol_LD Mature Cytosolic Lipid Droplet Budding->Cytosol_LD Emergence

Caption: Logical workflow of this compound-mediated lipid droplet budding.

Direct Binding of Neutral Lipids

A key aspect of this compound function is their ability to directly bind neutral lipids. In vitro studies have shown that purified this compound proteins bind specifically to TAG and its precursor, diacylglycerol (DAG).[1][3][4][9] This interaction is crucial for their role in LD formation.[1] The affinity of this binding correlates directly with the functional output:

  • FITM2 binds TAG with a higher affinity than FITM1, which corresponds to its role in forming larger LDs characteristic of adipose tissue.[1][7]

  • A gain-of-function mutant, FITM2-FLL(157–9)AAA , exhibits increased TAG binding and promotes the formation of significantly larger LDs.[1]

  • Conversely, a partial loss-of-function mutant, FITM2-N80A , shows reduced TAG binding and produces smaller LDs.[1]

This suggests a model where this compound proteins concentrate TAG within the ER membrane, increasing its local solubility and creating the necessary conditions to drive the budding process.[6]

Potential Enzymatic Activity

Recent evidence suggests that this compound proteins are related to the lipid phosphatase/phosphotransferase (LPT) enzyme family.[3][4][9] Sequence alignments revealed that this compound proteins contain the conserved catalytic motifs of LPTs.[3] Mutations in these presumptive active sites abolish the protein's function in yeast models, supporting the hypothesis that this compound proteins possess enzymatic activity.[3] More specifically, FITM2 has been shown to have diphosphatase activity, hydrolyzing fatty acyl-CoA in the ER lumen.[5][10] While the precise in vivo substrate and the direct link between this enzymatic function and LD budding are still under investigation, it represents a significant area of active research.

Regulation of this compound Expression

The expression of this compound genes is controlled by key transcription factors involved in metabolism and development, aligning their function with the physiological state of the cell.

  • FITM1 expression is upregulated by factors involved in muscle development and energy metabolism, such as Myogenic differentiation 1 (MyoD1) and Peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α) .[5][11]

  • FITM2 expression is primarily regulated by transcription factors associated with lipid metabolism, most notably Peroxisome proliferator-activated receptor alpha (PPARα) .[5][11]

FITM_Regulation Upstream Regulation of this compound Gene Expression PGC1a PGC-1α FITM1 FITM1 Gene PGC1a->FITM1 MyoD1 MyoD1 MyoD1->FITM1 PPARa PPARα PPARa->FITM1 FITM2 FITM2 Gene PPARa->FITM2 Zfp69 Zfp69 Zfp69->FITM2 Inhibition Muscle_Dev Muscle Development & Energy Metabolism Muscle_Dev->PGC1a Muscle_Dev->MyoD1 Lipid_Met Lipid Metabolism Lipid_Met->PPARa Lipid_Met->Zfp69 Exp_Workflow Experimental Workflow for Characterizing a this compound Mutant cluster_Molecular Molecular Biology cluster_Cellular Cellular Analysis cluster_Biochem Biochemical Analysis Mutagenesis 1. Site-Directed Mutagenesis of This compound Plasmid Sequencing 2. DNA Sequencing (Verification) Mutagenesis->Sequencing Transfection 3. Transfect HEK293 Cells with Mutant Sequencing->Transfection Purification 3a. Purify Mutant Protein Sequencing->Purification Staining 4. Fix & Stain (BODIPY & Anti-Tag Ab) Transfection->Staining Microscopy 5. Confocal Microscopy (Image Acquisition) Staining->Microscopy Quant 6. Image Analysis (LD Number & Volume) Microscopy->Quant Result Correlate LD Phenotype with Binding Affinity Quant->Result BindingAssay 4a. Triolein Binding Assay Purification->BindingAssay Kinetics 5a. Scintillation & Binding Kinetics BindingAssay->Kinetics Kinetics->Result

References

Methodological & Application

Unveiling the Role of FITM Proteins in Cellular Lipid Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fat storage-inducing transmembrane (FITM) proteins, including FITM1 and FITM2, are crucial regulators of intracellular lipid droplet (LD) formation and triglyceride (TG) storage.[1][2] These evolutionarily conserved proteins are integral residents of the endoplasmic reticulum (ER) membrane and play a vital role in partitioning newly synthesized triglycerides into cytosolic lipid droplets.[2][3] Notably, this compound proteins are not involved in the biosynthesis of triglycerides themselves.[1] Dysregulation of this compound protein function has been implicated in various metabolic diseases, including type 2 diabetes and lipodystrophy, making them attractive targets for therapeutic intervention.[4][5]

FITM1 is predominantly expressed in oxidative tissues like skeletal and cardiac muscle, whereas FITM2 is highly expressed in adipose tissue.[3][5] Structurally, this compound proteins possess six transmembrane domains with both their N- and C-termini facing the cytosol.[2] This application note provides a comprehensive guide with detailed protocols for studying the function of this compound proteins in cultured cells, enabling researchers to investigate their role in lipid metabolism and explore their potential as drug targets.

Key Experimental Strategies for Studying this compound Protein Function

A multi-faceted approach is essential to thoroughly investigate the function of this compound proteins in cultured cells. The following experimental strategies provide a robust framework for elucidating their cellular roles.

Modulation of this compound Protein Expression

Manipulating the expression levels of this compound proteins is a cornerstone for understanding their function. This can be achieved through:

  • siRNA-mediated knockdown: To study the consequences of reduced this compound protein levels.

  • Overexpression of tagged proteins: To investigate the effects of increased this compound protein levels and to facilitate visualization and biochemical assays.

Cellular Localization and Lipid Droplet Analysis

Visualizing the subcellular localization of this compound proteins and their impact on lipid droplet morphology is critical. Key techniques include:

  • Immunofluorescence microscopy: To determine the subcellular localization of endogenous or tagged this compound proteins.

  • Lipid droplet staining: To visualize and quantify changes in lipid droplet number, size, and overall lipid content.

Investigation of Protein-Protein Interactions

Identifying the interaction partners of this compound proteins can provide insights into their regulatory mechanisms and functional complexes.

  • Co-immunoprecipitation (Co-IP): To isolate and identify proteins that interact with this compound proteins within the cellular environment.

Assessment of Enzymatic Activity

Recent evidence suggests that this compound proteins may possess lipid phosphatase/phosphotransferase activity.[5][6]

  • In vitro phosphatase activity assay: To investigate the potential enzymatic function of this compound proteins.

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of FITM2 in 3T3-L1 Adipocytes

This protocol describes the transient knockdown of FITM2 in 3T3-L1 cells, a widely used model for studying adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • Control siRNA (non-targeting)

  • FITM2-specific siRNA oligonucleotides

  • 6-well tissue culture plates

  • PBS (Phosphate-Buffered Saline)

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for protein lysis and Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed 3T3-L1 preadipocytes in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 25 pmol of FITM2 siRNA or control siRNA into 100 µL of Opti-MEM. Mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the 200 µL of siRNA-Lipofectamine complexes dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 24 hours, the medium can be changed to fresh DMEM with 10% FBS.

    • Harvest cells 48-72 hours post-transfection to assess knockdown efficiency and for downstream functional assays.

  • Verification of Knockdown:

    • qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the reduction in FITM2 mRNA levels.[7]

    • Western Blot: Lyse the cells and perform Western blotting to confirm the reduction in FITM2 protein levels.

Protocol 2: Overexpression of Tagged this compound Proteins

This protocol outlines the transient overexpression of this compound proteins with an epitope tag (e.g., V5, HA, or FLAG) for visualization and co-immunoprecipitation.

Materials:

  • HEK293T or other suitable cell line

  • DMEM with 10% FBS

  • Expression vector containing the FITM1 or FITM2 coding sequence with a C-terminal or N-terminal tag

  • Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD)

  • 6-well tissue culture plates

  • PBS

Procedure:

  • Cell Seeding: Seed cells in 6-well plates the day before transfection to achieve 70-90% confluency on the day of transfection.

  • Transfection Complex Formation (example with Lipofectamine 3000):

    • For each well, dilute 2.5 µg of the this compound expression plasmid in 125 µL of Opti-MEM.

    • Add 5 µL of P3000 reagent to the diluted DNA and mix gently.

    • In a separate tube, dilute 3.75 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.

    • Combine the diluted DNA/P3000 mixture with the diluted Lipofectamine 3000. Mix gently and incubate for 15 minutes at room temperature.

  • Transfection:

    • Add the 250 µL of DNA-lipid complexes to the cells.

    • Incubate at 37°C in a CO2 incubator for 24-48 hours before analysis.

  • Verification of Overexpression:

    • Western Blot: Confirm the expression of the tagged this compound protein using an antibody against the tag or the this compound protein itself.

    • Immunofluorescence: Visualize the subcellular localization of the overexpressed protein.

Protocol 3: Immunofluorescence Staining of FITM2 and Lipid Droplets

This protocol allows for the simultaneous visualization of FITM2 localization and lipid droplets.

Materials:

  • Cultured cells on glass coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% normal goat serum in PBST)

  • Primary antibody: Rabbit anti-FITM2 antibody

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 594)

  • BODIPY 493/503

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.[8]

    • Wash three times with PBS for 5 minutes each.[8]

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes.[8]

    • Wash three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary anti-FITM2 antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBST) according to the manufacturer's recommendation.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[9]

  • Secondary Antibody Incubation:

    • Wash three times with PBST for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in Antibody Dilution Buffer.

    • Incubate for 1 hour at room temperature, protected from light.[10]

  • Lipid Droplet and Nuclear Staining:

    • Wash three times with PBST.

    • Incubate with 1 µg/mL BODIPY 493/503 and 1 µg/mL DAPI in PBS for 15 minutes at room temperature, protected from light.

  • Mounting:

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

Protocol 4: Quantification of Lipid Droplets

This protocol describes the quantification of lipid droplet number and size from fluorescence microscopy images using ImageJ/Fiji software.

Procedure:

  • Image Acquisition: Acquire images of BODIPY-stained cells using a fluorescence microscope with consistent settings for all experimental conditions.

  • Image Processing in ImageJ/Fiji:

    • Open the image and split the channels if necessary.

    • Select the BODIPY channel.

    • Set the scale of the image (Analyze > Set Scale).

    • Adjust the threshold to specifically select the lipid droplets (Image > Adjust > Threshold).

    • Convert the image to a binary mask.

    • Use the "Analyze Particles" function (Analyze > Analyze Particles).

      • Set the size (in µm²) and circularity parameters to exclude non-lipid droplet objects.

      • Select "Display results," "Summarize," and "Add to Manager."

  • Data Analysis: The "Analyze Particles" function will generate a table with the number of lipid droplets, their individual areas, and other parameters for each image. This data can be exported for statistical analysis.

Protocol 5: Co-immunoprecipitation of FITM2 and Interacting Proteins

This protocol is for the immunoprecipitation of a tagged FITM2 protein to identify interacting partners.

Materials:

  • Cells overexpressing tagged FITM2 (e.g., FITM2-FLAG)

  • Control cells (untransfected or expressing an irrelevant tagged protein)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

  • Anti-FLAG M2 affinity gel or antibody-coupled beads

  • Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or FLAG peptide solution)

  • Reagents for Western blotting or mass spectrometry

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with non-specific IgG and protein A/G beads for 1 hour at 4°C.

    • Centrifuge and transfer the pre-cleared lysate to a new tube.

    • Add the anti-FLAG affinity gel to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[11]

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.[12]

  • Elution:

    • Elute the protein complexes from the beads. For Western blot analysis, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes. For mass spectrometry, elute with a specific peptide (e.g., 3X FLAG peptide) to maintain native interactions.

  • Analysis:

    • Analyze the eluate by Western blotting using antibodies against suspected interacting partners.

    • For unbiased discovery of interaction partners, submit the eluate for analysis by mass spectrometry.

Protocol 6: In Vitro Phosphatase Activity Assay (Hypothetical for this compound Proteins)

This protocol is adapted from a general phosphatase assay and would require optimization and validation for this compound proteins.[13][14]

Materials:

  • Purified this compound protein (or membrane fraction from overexpressing cells)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 1 mM DTT, 5 mM MgCl2)

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescently labeled phosphopeptide)

  • Stop Solution (e.g., 3N NaOH for pNPP assay)

  • 96-well plate

  • Plate reader

Procedure:

  • Reaction Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • Add the purified this compound protein or membrane fraction to the experimental wells. Add buffer only to the blank wells.

  • Reaction Initiation:

    • Add 50 µL of the phosphatase substrate to each well to start the reaction.[14]

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • If using pNPP, add 50 µL of Stop Solution to each well.[14]

  • Measurement:

    • Measure the absorbance at 405 nm for the pNPP assay or the fluorescence at the appropriate wavelength for a fluorescent substrate.

  • Data Analysis:

    • Subtract the blank reading from the experimental readings. Calculate the phosphatase activity based on a standard curve if applicable.

Data Presentation

Quantitative Analysis of Lipid Droplets

Table 1: Effect of FITM2 Knockdown on Lipid Droplet Phenotype in 3T3-L1 Cells.

ConditionAverage Number of Lipid Droplets per CellAverage Lipid Droplet Volume (µm³)Reference
Control siRNA15.4 ± 2.10.9 ± 0.1[7]
FITM2 siRNA6.2 ± 1.50.4 ± 0.05[7]

Data are representative and may vary between experiments. Values are presented as mean ± SEM.

Table 2: Comparison of Lipid Droplet Size upon Overexpression of FITM1 and FITM2 in HEK293 Cells.

Overexpressed ProteinAverage Lipid Droplet Volume (µm³)Fold Increase vs. MockReference
Mock0.2 ± 0.041.0[3][15]
FITM10.6 ± 0.1~3.0[3][15]
FITM21.1 ± 0.2~5.5[3][15]
FITM2 (gain-of-function mutant)4.0 ± 0.3~20.0[16]

Data are representative and may vary between experiments. Values are presented as mean ± SEM.

Visualization of Workflows and Pathways

Experimental_Workflow_FITM_Function cluster_modulation 1. Modulate this compound Expression cluster_analysis 2. Phenotypic and Functional Analysis cluster_quantification 3. Data Acquisition and Quantification siRNA siRNA Knockdown IF Immunofluorescence (Localization) siRNA->IF LD_Staining Lipid Droplet Staining (BODIPY) siRNA->LD_Staining Overexpression Overexpression (Tagged this compound) Overexpression->IF Overexpression->LD_Staining CoIP Co-Immunoprecipitation Overexpression->CoIP Activity Phosphatase Assay Overexpression->Activity Microscopy Fluorescence Microscopy IF->Microscopy LD_Staining->Microscopy Western Western Blot / Mass Spec CoIP->Western Enzyme_Assay Activity Measurement Activity->Enzyme_Assay Quantification Image Analysis (Lipid Droplet Number/Size) Microscopy->Quantification

Caption: Workflow for studying this compound protein function in cultured cells.

FITM2_Lipid_Droplet_Formation cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol DGAT DGAT Enzymes TG_synthesis Diacylglycerol -> Triglyceride DGAT->TG_synthesis TG_pool Triglyceride Pool (within ER membrane) TG_synthesis->TG_pool FITM2 FITM2 LD Lipid Droplet FITM2->LD facilitates budding TG_pool->FITM2 binds

Caption: Role of FITM2 in lipid droplet biogenesis at the ER.

CoIP_Workflow cluster_analysis_coip Analysis of Interacting Proteins Start Cells expressing Tagged FITM2 Lysis Cell Lysis (NP-40 based buffer) Start->Lysis IP Immunoprecipitation (Anti-Tag Antibody Beads) Lysis->IP Wash Wash to Remove Non-specific Binders IP->Wash Elution Elution of Protein Complexes Wash->Elution WB Western Blot (Candidate Approach) Elution->WB MS Mass Spectrometry (Discovery Approach) Elution->MS

Caption: Co-immunoprecipitation workflow to identify FITM2 interactors.

References

Unraveling FITM Protein Complexes: Application Notes and Protocols for Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the immunoprecipitation of Fat-Inducing Transmembrane (FITM) protein complexes. This compound proteins, including FITM1 and FITM2 (also known as FIT1 and FIT2), are crucial players in lipid droplet formation and triacylglycerol (TAG) storage, making them significant targets in metabolic disease research. These protocols are designed to guide researchers in successfully isolating this compound protein complexes for the identification of interaction partners and the elucidation of regulatory networks.

Application Notes

Fat storage-inducing transmembrane (this compound) proteins are evolutionarily conserved endoplasmic reticulum (ER)-resident proteins integral to the formation of lipid droplets (LDs), the primary organelles for neutral lipid storage.[1] FITM1 is predominantly expressed in muscle tissues, while FITM2 is more ubiquitously expressed, with high levels in adipose tissue.[1] These proteins are characterized by six transmembrane domains with both their N- and C-termini facing the cytosol.[1] Their function is critical in partitioning newly synthesized triacylglycerols from the ER membrane into nascent lipid droplets.

Understanding the protein-protein interactions of this compound proteins is essential for deciphering the molecular mechanisms that govern lipid storage and metabolism. Co-immunoprecipitation (Co-IP) followed by mass spectrometry is a powerful technique to identify components of this compound protein complexes. Given that this compound proteins are integral membrane proteins associated with the ER and lipid droplets, specific considerations are required for their successful immunoprecipitation.

A key interaction identified for FITM2 involves the E3 ubiquitin ligase MARCH6. Palmitoylation of FITM2 can mark it for degradation through the ER-associated degradation (ERAD) pathway, a process in which MARCH6 participates.[2] This interaction highlights a regulatory mechanism for controlling FITM2 levels and, consequently, lipid droplet dynamics.

Experimental Protocols

The following protocols are designed for the immunoprecipitation of this compound protein complexes from cultured mammalian cells. Protocol 1 provides a general method adaptable for FITM1 or FITM2, while Protocol 2 is specifically tailored for investigating the interaction between FITM2 and MARCH6.

Protocol 1: General Immunoprecipitation of this compound Protein Complexes

This protocol is a starting point for the immunoprecipitation of endogenous or overexpressed this compound proteins. Optimization of detergent concentrations and washing stringency may be necessary depending on the cell type and antibody used.

Materials:

  • Cultured mammalian cells expressing the this compound protein of interest (e.g., HEK293T, 3T3-L1 adipocytes)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 0.5% (w/v) sodium deoxycholate, with freshly added protease and phosphatase inhibitor cocktails.

  • Anti-FITM1 or Anti-FITM2 antibody (validated for immunoprecipitation)

  • Control IgG (from the same species as the primary antibody)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% (v/v) Triton X-100

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Microcentrifuge tubes

  • End-over-end rotator

  • Magnetic rack (for magnetic beads)

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer and scraping.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein concentration of the lysate.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20 µL of Protein A/G beads to 1 mg of protein lysate.

    • Incubate on an end-over-end rotator for 1 hour at 4°C.

    • Pellet the beads using a magnetic rack or centrifugation.

    • Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of the anti-FITM antibody or control IgG.

    • Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

    • Add 30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate on an end-over-end rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then pellet the beads.

  • Elution:

    • For Mass Spectrometry: Elute the protein complexes by adding 50 µL of Elution Buffer (Glycine-HCl) and incubating for 5-10 minutes at room temperature. Pellet the beads and immediately neutralize the supernatant with Neutralization Buffer.

    • For Western Blotting: Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5-10 minutes. Pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Analysis:

    • Analyze the eluted proteins by Western blotting to confirm the pulldown of the this compound protein and co-precipitating partners.

    • For identification of novel interaction partners, proceed with mass spectrometry analysis of the eluted sample.

Protocol 2: Co-Immunoprecipitation of V5-tagged FITM2 and Endogenous MARCH6

This protocol is designed for cells transiently overexpressing V5-tagged FITM2 to investigate its interaction with the endogenous E3 ubiquitin ligase MARCH6.

Materials:

  • HEK293T cells

  • V5-tagged FITM2 expression vector

  • Transfection reagent

  • Lysis Buffer for Co-IP: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) NP-40, with freshly added protease inhibitors and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinases.

  • Anti-V5 antibody or anti-V5 antibody-conjugated beads

  • Anti-MARCH6 antibody (for Western blotting)

  • All other reagents as listed in Protocol 1.

Procedure:

  • Cell Transfection and Lysis:

    • Transfect HEK293T cells with the V5-FITM2 expression vector.

    • At 24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to stabilize ubiquitinated proteins.

    • Lyse the cells using the Co-IP Lysis Buffer as described in Protocol 1.

  • Immunoprecipitation:

    • Incubate the clarified cell lysate (1-2 mg of total protein) with anti-V5 antibody-conjugated beads (or anti-V5 antibody followed by Protein A/G beads) overnight at 4°C on an end-over-end rotator.

    • Use a mock-transfected or empty vector-transfected cell lysate as a negative control.

  • Washing:

    • Wash the beads four times with 1 mL of ice-cold Co-IP Lysis Buffer.

  • Elution and Analysis:

    • Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting with an anti-V5 antibody to confirm the immunoprecipitation of FITM2 and with an anti-MARCH6 antibody to detect the co-precipitated endogenous protein.

Data Presentation

Currently, there is a lack of publicly available, comprehensive quantitative mass spectrometry datasets for this compound protein interactomes. Therefore, a structured table summarizing such data cannot be provided at this time. Researchers generating such data are encouraged to present it in a tabular format, including protein identifiers, Mascot scores, number of unique peptides, and fold-change/p-values for enriched proteins compared to control immunoprecipitations.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

FITM2_MARCH6_Pathway cluster_ER Endoplasmic Reticulum FITM2 FITM2 MARCH6 MARCH6 (E3 Ligase) FITM2->MARCH6 Interaction Proteasome Proteasome FITM2->Proteasome Degradation MARCH6->FITM2 Ubiquitination Ub Ubiquitin Palmitoylation Palmitoylation Palmitoylation->FITM2 S-acylation

Caption: FITM2 degradation pathway via MARCH6-mediated ubiquitination.

CoIP_Workflow start Cell Culture & Lysis preclear Pre-clearing Lysate (with Protein A/G beads) start->preclear ip Immunoprecipitation (with anti-FITM Ab) preclear->ip wash Wash Beads ip->wash elute Elution wash->elute analysis Analysis (Western Blot / Mass Spec) elute->analysis

Caption: General workflow for the co-immunoprecipitation of this compound protein complexes.

References

Troubleshooting & Optimization

Technical Support Center: Expression and Purifying FITM Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of Fas-Interacting protein with a Death Domain (FITM), also known as Fas-Associated Death Domain (FADD) protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FADD) protein and why is it difficult to express and purify?

A1: this compound (FADD) is an adaptor protein crucial for initiating apoptosis (programmed cell death) through death receptor signaling pathways.[1][2] Its structure contains a death domain (DD) and a death effector domain (DED), which are involved in protein-protein interactions.[2] These domains contribute to the high tendency of this compound to form oligomers and aggregates when overexpressed, making it notoriously difficult to produce in a soluble and functional form.[3]

Q2: Which expression systems are suitable for this compound protein production?

A2: The choice of expression system depends on the specific research needs, such as yield, cost, and the requirement for post-translational modifications.

  • E. coli is a common and cost-effective choice for expressing this compound domains or truncated versions.[4] However, challenges include the lack of post-translational modifications and the high likelihood of inclusion body formation.[3]

  • Insect cell expression systems (e.g., baculovirus) can produce higher yields of more complex eukaryotic proteins with some post-translational modifications, but they are more time-consuming and expensive than bacterial systems.

  • Mammalian cell expression systems (e.g., HEK293, CHO) are ideal for producing full-length, functional this compound with human-like post-translational modifications, which is often necessary for in-vivo studies. However, this system is characterized by lower yields and higher costs.

Q3: What is the role of detergents in purifying this compound proteins?

A3: As this compound is a transmembrane protein, detergents are critical for its extraction from the cell membrane and for maintaining its solubility in an aqueous environment. Detergents form micelles that surround the hydrophobic regions of the protein, mimicking the lipid bilayer and preventing aggregation.[5] The choice of detergent and its concentration are critical parameters that need to be empirically determined for optimal results.

Troubleshooting Guides

Problem 1: Low or No Expression of this compound Protein
Potential Cause Troubleshooting Steps
Codon Bias Optimize the gene sequence for the chosen expression host (e.g., E. coli).
Toxicity of this compound to Host Cells - Use a tightly regulated promoter (e.g., pBAD) to control expression.- Lower the induction temperature (e.g., 16-20°C) and inducer concentration (e.g., 0.1-0.5 mM IPTG).- Reduce the induction time.
Plasmid Instability - Confirm the integrity of the plasmid by sequencing.- Use a fresh antibiotic stock in the culture medium.
Inefficient Transcription or Translation - Ensure the ribosome binding site (RBS) is optimal for the host.- Check for secondary structures in the mRNA that might hinder translation.
Problem 2: this compound Protein is Expressed in Inclusion Bodies (Insoluble)
Potential Cause Troubleshooting Steps
High Expression Rate - Lower the induction temperature to 16-25°C to slow down protein synthesis and allow for proper folding.- Reduce the concentration of the inducer (e.g., IPTG).
Improper Protein Folding - Co-express with molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in proper folding.- Express in a different host cell line that may provide a better folding environment (e.g., Rosetta™ strains of E. coli).
Sub-optimal Buffer Conditions - Optimize the pH and ionic strength of the lysis buffer.- Add stabilizing agents such as glycerol (B35011) (5-10%), L-arginine (50-100 mM), or non-detergent sulfobetaines.
Lack of a Solubility-Enhancing Tag - Fuse a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of this compound. Studies have shown MBP to be particularly effective for death domain superfamily proteins.[3]
Problem 3: Protein Aggregation During Purification
Potential Cause Troubleshooting Steps
Inappropriate Detergent - Screen a panel of detergents (ionic, non-ionic, zwitterionic) to find one that effectively solubilizes and stabilizes this compound.- Optimize the detergent concentration (typically 2-3 times the critical micelle concentration).
Sub-optimal Buffer Conditions - Maintain a buffer pH that is at least one unit away from the protein's isoelectric point (pI).- Adjust the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific interactions.- Include additives like glycerol or L-arginine in all purification buffers.
High Protein Concentration - Perform purification steps at lower protein concentrations.- Elute the protein in a larger volume to reduce its concentration.
Removal of Affinity Tag - If the tag is cleaved, perform cleavage at a low temperature (e.g., 4°C) and for a minimal amount of time.- Immediately after cleavage, proceed to the next purification step to separate the cleaved protein from the tag and protease.

Quantitative Data Summary

Table 1: Comparison of Common Expression Systems for this compound Protein

Expression SystemTypical YieldAdvantagesDisadvantages
E. coli 1-10 mg/LLow cost, rapid growth, well-established protocols.Lack of post-translational modifications, high risk of inclusion bodies.
Insect Cells 10-50 mg/LSome post-translational modifications, higher yields than mammalian cells.Higher cost and longer timeframe than E. coli.
Mammalian Cells 0.1-5 mg/LHuman-like post-translational modifications, proper protein folding.High cost, slow growth, complex culture conditions.

Table 2: Commonly Used Detergents for Transmembrane Protein Purification

DetergentTypeCMC (%)Properties
Triton X-100 Non-ionic0.015Mild, but can interfere with some downstream applications.
n-Dodecyl-β-D-maltoside (DDM) Non-ionic0.009Gentle, often used for structural studies.
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic0.001Excellent for stabilizing membrane proteins.
CHAPS Zwitterionic0.4-0.6Can be useful for breaking protein-protein interactions.
Sodium Dodecyl Sulfate (SDS) Ionic0.1-0.23Harsh, denaturing, typically used for solubilizing inclusion bodies.

Experimental Protocols

Protocol 1: Expression of MBP-tagged this compound in E. coli

  • Transformation: Transform E. coli BL21(DE3) cells with a pMAL vector containing the this compound gene.

  • Culture: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression with 0.3 mM IPTG.

  • Harvest: Continue to incubate at 18°C for 16-20 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Protocol 2: Purification of MBP-tagged this compound

  • Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the supernatant to an amylose (B160209) resin column pre-equilibrated with column buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM EDTA, 0.1% Triton X-100).

  • Wash: Wash the column with 10-20 column volumes of column buffer to remove non-specifically bound proteins.

  • Elution: Elute the MBP-FITM fusion protein with elution buffer (column buffer supplemented with 10 mM maltose).

  • Size-Exclusion Chromatography (Optional): For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer containing 0.05% DDM.

Visualizations

Expression_and_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of Host Cells Culture Cell Culture and Growth Transformation->Culture Induction Induction of Protein Expression Culture->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Cell_Lysis Cell Lysis and Solubilization Cell_Harvest->Cell_Lysis Proceed to Purification Clarification Lysate Clarification Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution of Target Protein Affinity_Chromatography->Elution Polishing Size-Exclusion Chromatography Elution->Polishing Elution->Polishing Optional Step Final_Product Purified this compound Protein Polishing->Final_Product High Purity

Caption: A general workflow for the expression and purification of this compound proteins.

Troubleshooting_Flowchart Start Start: Expression Check Low_Expression Low/No Expression? Start->Low_Expression Inclusion_Bodies Protein in Inclusion Bodies? Low_Expression->Inclusion_Bodies No Optimize_Codons Optimize Codons Lower Temperature Use Tightly Regulated Promoter Low_Expression->Optimize_Codons Yes Aggregation Aggregation During Purification? Inclusion_Bodies->Aggregation No Solubility_Tags Use Solubility Tags (e.g., MBP) Co-express Chaperones Optimize Lysis Buffer Inclusion_Bodies->Solubility_Tags Yes Success Successful Purification Aggregation->Success No Optimize_Purification Screen Detergents Adjust Buffer pH/Salt Add Stabilizers Aggregation->Optimize_Purification Yes Optimize_Codons->Inclusion_Bodies Solubility_Tags->Aggregation Optimize_Purification->Success

Caption: A troubleshooting flowchart for common issues in this compound protein expression and purification.

References

Technical Support Center: Optimizing Immunofluorescence for FITM Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing immunofluorescence (IF) staining of Fat Storage-Inducing Transmembrane (FITM) proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound proteins and where are they localized?

Fat Storage-Inducing Transmembrane (this compound) proteins, such as FITM1 and FITM2 (also known as FIT1 and FIT2), are integral membrane proteins that reside in the endoplasmic reticulum (ER). They play a crucial role in lipid droplet biogenesis and triacylglycerol storage.[1][2][3][4] Their localization is critical to their function in lipid metabolism.

Q2: What are the main challenges in performing immunofluorescence for this compound proteins?

As transmembrane proteins associated with lipid droplets, this compound proteins present several challenges for successful immunofluorescence:

  • Antibody Accessibility: The epitopes of these proteins may be embedded within the ER membrane, making them difficult for antibodies to access.

  • Preserving Cellular Structure: It is crucial to maintain the morphology of both the ER and the associated lipid droplets, which can be sensitive to fixation and permeabilization agents.[5][6][7]

  • Low Expression Levels: Endogenous levels of this compound proteins may be low, leading to a weak signal.

  • Antibody Specificity: Ensuring the primary antibody is specific to the this compound protein of interest is essential to avoid off-target binding and misleading results.

Q3: Which fixation method is best for this compound protein immunofluorescence?

For proteins associated with lipid droplets, paraformaldehyde (PFA) fixation is the method of choice.[5][7] Alcohol-based fixatives like methanol (B129727) and acetone (B3395972) are not recommended as they can extract lipids, leading to the collapse of lipid droplets and altered cellular morphology.[5]

Q4: How should I permeabilize cells for this compound protein staining?

After PFA fixation, permeabilization is necessary to allow antibodies to access intracellular epitopes. Mild, non-ionic detergents are generally preferred.

  • Saponin (B1150181): This is a good starting point as it selectively permeabilizes the plasma membrane while leaving organellar membranes, like the ER, largely intact. This can help to reduce background staining.

  • Triton X-100 or Tween-20: These are more stringent detergents that will permeabilize all cellular membranes. They should be used at a low concentration (e.g., 0.1-0.5% Triton X-100) and for a short duration to avoid disrupting the ER and lipid droplet structures.[8]

Q5: How do I choose the right primary antibody for this compound protein IF?

  • Validation: Select a primary antibody that has been validated for use in immunofluorescence applications. Check the manufacturer's datasheet for images and recommended protocols.

  • Specificity: If possible, use an antibody that has been validated using knockout or knockdown models to confirm its specificity for the this compound protein.

  • Clonality: Both monoclonal and polyclonal antibodies can be used. Monoclonal antibodies offer high specificity to a single epitope, while polyclonal antibodies can provide signal amplification by binding to multiple epitopes on the target protein.

Q6: How can I enhance the signal for low-expression this compound proteins?

  • Signal Amplification: Consider using a signal amplification system, such as a biotin-streptavidin-based detection method.

  • Antigen Retrieval: While not always necessary for IF, gentle antigen retrieval methods may help to unmask epitopes that have been altered by fixation.

  • Overnight Incubation: Incubating the primary antibody overnight at 4°C can increase the signal-to-noise ratio.[8]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Weak Signal Improper Fixation/Permeabilization: The epitope may be masked or the antibody cannot access the target.Use 4% PFA for fixation. Optimize permeabilization by trying a milder detergent like saponin or a lower concentration/shorter incubation with Triton X-100.[5][7]
Low Protein Expression: Endogenous levels of the this compound protein may be below the detection limit.Use a positive control cell line known to express the protein. Consider using a signal amplification kit.[9]
Primary Antibody Issues: The antibody may not be suitable for IF, or the concentration is too low.Ensure the antibody is validated for IF. Perform a titration to find the optimal antibody concentration. Incubate the primary antibody overnight at 4°C.[8][9]
Incorrect Secondary Antibody: The secondary antibody does not recognize the primary antibody.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[10]
High Background Non-specific Antibody Binding: The primary or secondary antibody is binding to other cellular components.Increase the blocking time and use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5% goat serum).[8] Ensure thorough washing steps between antibody incubations.
Autofluorescence: The cells or tissue have endogenous fluorescence.This can be an issue with aldehyde fixatives. You can try treating the sample with a quenching agent like sodium borohydride (B1222165) after fixation.[9]
Antibody Concentration Too High: Excessive antibody can lead to non-specific binding.Reduce the concentration of the primary and/or secondary antibody.[10]
Poor Cellular Morphology Harsh Fixation/Permeabilization: The cellular structures, particularly lipid droplets, have been disrupted.Avoid using methanol or acetone for fixation.[5] Use a mild permeabilization agent and optimize the concentration and incubation time.
Cells Over-confluent or Unhealthy: This can lead to artifacts in staining.Ensure cells are healthy and at an appropriate confluency (typically 50-70%) before fixation.

Experimental Protocols

Standard Immunofluorescence Protocol for this compound Proteins

This protocol is a starting point and may require optimization for your specific cell type and antibody.

1. Cell Preparation:

  • Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (50-70%).

  • Wash the cells twice with 1x Phosphate Buffered Saline (PBS).

2. Fixation:

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization:

  • Permeabilize the cells with 0.1% Saponin or 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

4. Blocking:

  • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1x PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.[8]

5. Primary Antibody Incubation:

  • Dilute the primary this compound antibody to its optimal concentration in the antibody dilution buffer (e.g., 1x PBS with 1% BSA and 0.3% Triton X-100).

  • Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Wash the cells three times with PBS for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.

  • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

7. Counterstaining and Mounting:

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • (Optional) Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Wash the cells once with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

8. Imaging:

  • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Visualizations

IF_Workflow A Cell Seeding & Growth B Wash with PBS A->B C Fixation (4% PFA) B->C D Permeabilization (e.g., Saponin) C->D E Blocking (Normal Serum/BSA) D->E F Primary Antibody Incubation (Anti-FITM) E->F G Secondary Antibody Incubation (Fluorophore-conjugated) F->G H Counterstaining (e.g., DAPI) G->H I Mounting H->I J Imaging I->J

Caption: Standard workflow for immunofluorescence staining of this compound proteins.

Troubleshooting_Tree Start Problem with IF Staining? WeakSignal Weak or No Signal? Start->WeakSignal Yes HighBg High Background? Start->HighBg No WeakSignal->HighBg No Sol_FixPerm Optimize Fixation/ Permeabilization WeakSignal->Sol_FixPerm Yes Sol_AbTiter Titrate Primary Ab WeakSignal->Sol_AbTiter Yes Sol_Amp Use Signal Amplification WeakSignal->Sol_Amp Yes PoorMorph Poor Morphology? HighBg->PoorMorph No Sol_BlockWash Increase Blocking/ Washing HighBg->Sol_BlockWash Yes Sol_AbConc Reduce Ab Concentration HighBg->Sol_AbConc Yes Sol_Quench Use Autofluorescence Quencher HighBg->Sol_Quench Yes Sol_MildFix Use 4% PFA, Avoid Alcohols PoorMorph->Sol_MildFix Yes Sol_MildPerm Use Milder Detergent (e.g., Saponin) PoorMorph->Sol_MildPerm Yes Sol_CellHealth Check Cell Health/ Confluency PoorMorph->Sol_CellHealth Yes

References

How to solve issues with FITM plasmid transfection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FITM plasmid transfection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their transfection experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common issues with transfection efficiency.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound plasmid transfection experiments in a simple question-and-answer format.

Issue: Low or No Transfection Efficiency

Q1: My transfection efficiency is very low or I'm not seeing any expression of my gene of interest. What are the most common causes?

Several factors can lead to poor transfection efficiency. The primary areas to investigate are the health and condition of your cells, the quality of your plasmid DNA, and the optimization of the transfection protocol itself.[1][2][3] Actively dividing cells that are at least 90% viable are crucial for successful transfection.[1] Additionally, the purity and integrity of your plasmid DNA significantly impact the outcome.[4][5][6]

Q2: How does the health of my cells affect transfection?

Cell health is a critical factor.[1][7] Cells should be in the logarithmic growth phase and free from contamination, such as mycoplasma.[2][8] It is recommended to use cells that have been passaged fewer than 50 times, as cell characteristics can change with repeated passaging, leading to decreased transfection efficiency.[2][9] For optimal results, seed your cells 24 hours before transfection to allow them to recover and be in the best physiological state.[1]

Q3: I suspect my plasmid DNA quality is poor. What should I check?

High-quality plasmid DNA is essential for successful transfection.[4][5][9] Here are key quality control checks:

  • Purity: The A260/A280 ratio should be between 1.7 and 1.9.[7] Lower ratios may indicate protein contamination, while higher ratios can suggest RNA contamination.[3] Contaminants like phenol (B47542) and salts can be toxic to cells and interfere with the formation of DNA-reagent complexes.[4][10]

  • Endotoxins: Bacterial endotoxins, which can co-purify with your plasmid DNA, are highly toxic to many cell lines and can significantly reduce transfection efficiency, especially in sensitive or primary cells.[4][5] Using an endotoxin-free plasmid purification kit is strongly recommended.[5][11]

  • Topology: For transient transfection, a high proportion (>80%) of supercoiled plasmid DNA is most effective as it is taken up more efficiently by cells compared to linear or relaxed circular forms.[1][6][12] You can check the topology by running your plasmid on an agarose (B213101) gel.[12]

  • Sequence Integrity: Always verify the sequence of your plasmid to ensure it contains the correct insert and is free of mutations.[4][12]

Q4: How do I optimize the ratio of transfection reagent to my this compound plasmid?

The optimal ratio of transfection reagent to DNA is highly dependent on the cell type and the specific reagent being used.[5][13] It is crucial to perform an optimization experiment by titrating the amount of transfection reagent while keeping the amount of plasmid DNA constant.[13] For example, you can test ratios such as 1:1, 2:1, and 3:1 (reagent volume in µL to DNA mass in µg).[8]

Issue: High Cell Death (Cytotoxicity)

Q5: I'm observing a lot of cell death after transfection. What can I do to reduce toxicity?

High cytotoxicity can be caused by several factors:

  • Reagent Toxicity: Using too much transfection reagent is a common cause of cell death.[14] Try reducing the amount of reagent or optimizing the reagent-to-DNA ratio.[3][14]

  • Poor Plasmid Quality: As mentioned, endotoxins in your plasmid prep can be highly toxic.[4][5]

  • Incubation Time: Prolonged exposure of cells to the transfection complexes can be harmful.[3][13] You can try reducing the incubation time or changing the medium 4-6 hours post-transfection.[8][15]

  • Cell Confluency: If cells are seeded too sparsely, they may be more susceptible to the toxic effects of the transfection process.[15]

Issue: Inconsistent Results

Q6: My transfection results are not reproducible between experiments. What could be the cause?

Inconsistency often stems from variability in experimental conditions.[9] To ensure reproducibility, standardize the following:

  • Cell Confluency: Always transfect your cells at a consistent confluency.[3]

  • Passage Number: Use cells within a narrow range of passage numbers for all experiments.[2][9]

  • Plasmid Quality: Use the same batch of high-quality plasmid DNA for a series of experiments.[3]

  • Protocols: Adhere strictly to standardized incubation times for complex formation and post-transfection.[3]

Frequently Asked Questions (FAQs)

Q: What is the ideal cell confluency for this compound plasmid transfection? A: Generally, a cell confluency of 70-90% at the time of transfection is recommended for most adherent cell lines.[3][7][8] However, the optimal confluency can vary, so it's best to test a couple of different densities when first optimizing for your specific cell type.[13]

Q: Should I use serum in the medium during transfection? A: This depends on the transfection reagent. Many reagents require serum-free medium for the initial dilution of the DNA and reagent and for the formation of the transfection complex, as serum can interfere with this process.[3][9][16] However, the complexes can often be added to cells cultured in complete medium containing serum. Always consult the manufacturer's protocol for your specific reagent.

Q: How long after transfection should I expect to see gene expression? A: Typically, you can detect the expression of the transfected gene within 24 to 48 hours.[7][13] The optimal time for analysis will depend on the specific gene, the promoter in your plasmid, and the protein being expressed.[7]

Q: Can I use antibiotics in the medium during transfection? A: It is generally recommended to avoid using antibiotics in the growth medium during transfection, as they can cause cell toxicity and death, especially when the cell membrane is more permeable.[9]

Data Presentation

For successful and reproducible this compound plasmid transfection, several parameters must be optimized. The following tables provide recommended starting points and ranges for key experimental variables.

Table 1: Recommended Cell Confluency at Time of Transfection

Cell StatusRecommended ConfluencyRationale
Actively Dividing70-90%Ensures optimal uptake of foreign DNA.[7][13]
Too Low (<40%)AvoidPoor growth and reduced efficiency.[2]
Too High (>90%)AvoidContact inhibition can reduce uptake of nucleic acids.[1][2]

Table 2: Plasmid DNA Quality Control Parameters

ParameterOptimal Value/StateImportance
A260/A280 Ratio 1.7 - 1.9Indicates purity from protein contamination.[7]
Topology >80% SupercoiledSupercoiled DNA is most efficient for transient transfection.[1][6][12]
Endotoxins Endotoxin-freeEndotoxins are toxic to cells and reduce transfection efficiency.[4][5]
Integrity No degradationDegraded DNA will result in poor expression.[3]

Table 3: Optimization of Reagent-to-DNA Ratio (Example for a 24-well plate)

DNA Amount (µg)Reagent:DNA RatioReagent Volume (µL)Purpose
0.51:10.5Test for low reagent concentration
0.52:11.0A common starting point
0.53:11.5Test for higher reagent concentration
0.54:12.0To find the upper limit before toxicity

Experimental Protocols

Protocol 1: Quality Control of this compound Plasmid DNA

This protocol ensures your plasmid DNA is of sufficient quality for transfection.

  • Quantification and Purity Check:

    • Measure the absorbance of your plasmid DNA at 260 nm and 280 nm using a spectrophotometer.

    • Calculate the DNA concentration.

    • Calculate the A260/A280 ratio to assess purity. A ratio of ~1.8 is considered pure.[3]

  • Integrity and Topology Check (Agarose Gel Electrophoresis):

    • Prepare a 1% agarose gel.

    • Load 100-200 ng of your this compound plasmid DNA into a well.

    • Run the gel and visualize the bands under UV light.

    • A high-quality plasmid preparation should show a prominent band corresponding to the supercoiled form, which runs faster than the nicked or linear forms.[12]

Protocol 2: General this compound Plasmid Transfection Workflow (for a 24-well plate)

This is a general protocol and should be adapted based on the specific transfection reagent and cell line used.

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate so they reach 70-90% confluency at the time of transfection.[17]

  • Preparation of DNA and Reagent:

    • In tube A, dilute 0.5 µg of your high-quality this compound plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM). Mix gently.[17]

    • In tube B, dilute the optimized amount of transfection reagent (e.g., 0.5-2.0 µL) in 50 µL of serum-free medium. Mix gently.[17]

  • Formation of Transfection Complex:

    • Combine the contents of tube A and tube B. Mix gently by pipetting or flicking the tube.

    • Incubate the mixture at room temperature for 15-30 minutes to allow the DNA-reagent complexes to form.[11]

  • Transfection:

    • Add the 100 µL of the transfection complex mixture drop-wise to the cells in the 24-well plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Return the plate to the incubator and culture for 24-48 hours.

  • Analysis:

    • After the incubation period, analyze the cells for the expression of your gene of interest (e.g., using fluorescence microscopy for a reporter like GFP, or by performing a functional assay).[13][17]

Visualizations

The following diagrams illustrate key workflows and concepts in this compound plasmid transfection.

G cluster_prep Pre-Transfection cluster_transfection Transfection Protocol cluster_analysis Post-Transfection Analysis cell_culture Healthy, Actively Dividing Cells (70-90% Confluent) complex_formation Form DNA-Reagent Complexes (Optimized Ratio in Serum-Free Medium) plasmid_prep High-Quality this compound Plasmid (Pure, Endotoxin-Free, Supercoiled) plasmid_prep->complex_formation add_to_cells Add Complexes to Cells complex_formation->add_to_cells incubation Incubate for 24-48 hours add_to_cells->incubation assay Assay for Gene Expression (e.g., GFP, Western Blot, Functional Assay) incubation->assay

Caption: A high-level overview of the this compound plasmid transfection workflow.

G cluster_dna Plasmid DNA Quality cluster_cells Cell Health & Conditions cluster_protocol Transfection Protocol start Low Transfection Efficiency check_purity Check A260/A280 Ratio (Should be ~1.8) start->check_purity check_confluency Optimize Confluency (Target 70-90%) start->check_confluency optimize_ratio Optimize Reagent:DNA Ratio start->optimize_ratio check_integrity Run Agarose Gel (Check for Supercoiling) check_purity->check_integrity check_endotoxin Use Endotoxin-Free Kit check_integrity->check_endotoxin solution Improved Efficiency check_endotoxin->solution check_viability Ensure >90% Viability check_confluency->check_viability check_passage Use Low Passage Number (<50) check_viability->check_passage check_passage->solution optimize_incubation Optimize Incubation Time optimize_ratio->optimize_incubation serum_free Use Serum-Free Medium for Complexation optimize_incubation->serum_free serum_free->solution

Caption: A troubleshooting flowchart for low transfection efficiency.

References

Overcoming difficulties in FITM gene editing using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FITM gene editing using CRISPR-Cas9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter when targeting the this compound gene family (FITM1 and FITM2) with CRISPR-Cas9 technology.

1. Low Editing Efficiency in this compound Knockout/Knock-in Experiments

Question: I am observing very low indel formation or knock-in efficiency after transfecting my cells with CRISPR-Cas9 components targeting FITM1/FITM2. What are the possible causes and solutions?

Answer: Low editing efficiency is a common challenge in CRISPR experiments.[1][2] Several factors could be contributing to this issue when targeting the this compound gene.

Troubleshooting Steps:

  • Optimize sgRNA Design: The design of your single guide RNA (sgRNA) is critical for successful editing.[1][2][3]

    • On-Target Activity: Use computational tools to predict sgRNAs with high on-target activity. Ensure the target sequence has a compatible Protospacer Adjacent Motif (PAM) for the Cas9 variant you are using (e.g., NGG for SpCas9).[4][5]

    • Genomic Context: Target exons that are common to most or all protein-coding isoforms of FITM1 or FITM2. Targeting early exons is often recommended to increase the likelihood of a functional knockout due to frameshift mutations.[6]

    • GC Content: Aim for a GC content in your sgRNA of 40-80% for optimal activity.[7]

  • Effective Delivery of CRISPR Components: The method of delivering Cas9 and sgRNA into your target cells significantly impacts efficiency.[8][9][10][11]

    • Delivery Method: Different cell types have varying amenability to different delivery methods. Consider optimizing your protocol for electroporation, lipofection, or viral transduction for your specific cell line.[9][10][12][13] For difficult-to-transfect cells, viral vectors like lentivirus or adeno-associated virus (AAV) may be more effective.[8][12][13]

    • Component Format: Delivering the Cas9 protein and sgRNA as a pre-complexed ribonucleoprotein (RNP) can increase editing efficiency and reduce off-target effects compared to plasmid-based delivery.[10][14][15]

  • Cell Line Considerations: The cell type you are working with can influence the outcome.[6]

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase at the time of transfection. High cell death can indicate toxicity from the delivery method.[1]

    • Stable Cas9 Expression: For ongoing experiments, consider generating a cell line that stably expresses Cas9. This can lead to more consistent and reproducible editing results.[2]

Quantitative Data Summary:

ParameterSuboptimal RangeOptimal RangePotential Impact on Efficiency
sgRNA GC Content <40% or >80%40-80%Can affect sgRNA stability and binding.
Transfection Efficiency <50%>70%Direct correlation with editing efficiency.
Cell Viability Post-Transfection <60%>80%Low viability suggests cytotoxicity.

2. High Off-Target Effects

Question: My validation sequencing shows a high frequency of mutations at unintended genomic sites. How can I reduce off-target effects in my this compound gene editing experiment?

Answer: Off-target effects, where the Cas9 nuclease cuts at unintended locations in the genome, are a significant concern in CRISPR experiments as they can lead to unwanted mutations.[1][11][14][16]

Troubleshooting Steps:

  • High-Fidelity Cas9 Variants: Utilize engineered high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which have been designed to reduce off-target cleavage without compromising on-target activity.[1]

  • sgRNA Specificity: Use off-target prediction tools to design sgRNAs with minimal predicted off-target sites.[1][17] The specificity of the sgRNA is a primary determinant of off-target activity.[14]

  • RNP Delivery: As mentioned previously, delivering the CRISPR components as an RNP complex can limit the time the Cas9 nuclease is active in the cell, thereby reducing the chance of off-target cleavage compared to plasmid delivery which results in prolonged expression.[14][15]

  • Titrate CRISPR Components: Optimize the concentration of Cas9 and sgRNA. Using the lowest effective concentration can help minimize off-target mutations.[1]

  • Dual Nickase Approach: Employ a Cas9 nickase mutant with two sgRNAs targeting opposite strands in close proximity. This strategy requires two simultaneous binding events to create a double-strand break, significantly increasing specificity.[16]

3. Difficulty in Validating this compound Knockout

Question: I am having trouble confirming the successful knockout of FITM1 or FITM2 at the protein level. What are some effective validation strategies?

Answer: Validating the outcome of a CRISPR experiment at both the genomic and protein level is crucial.[18][19] Challenges in validation can arise from several factors.

Troubleshooting Steps:

  • Genomic Validation:

    • Mismatch Cleavage Assays: Use assays like the T7 Endonuclease I (T7E1) assay for a quick and relatively inexpensive screening of indel formation in a population of edited cells.[18][20][21]

    • Sanger Sequencing: For clonal populations, Sanger sequencing of the target locus is the gold standard to confirm the specific indel mutations.[18][20] Tracking of Indels by Decomposition (TIDE) analysis can also be used to assess editing efficiency from Sanger sequencing data of a mixed population.[17]

    • Next-Generation Sequencing (NGS): For a comprehensive analysis of on-target and off-target mutations, NGS is the most powerful method.[22]

  • Protein Level Validation:

    • Western Blotting: This is a common method to verify the absence of the target protein.

      • Antibody Specificity: Ensure you are using a high-quality, validated antibody specific to the this compound protein you are targeting. Since FITM1 and FITM2 share some sequence similarity, cross-reactivity could be a concern.[23]

      • Targeting Early Exons: If you targeted an early exon, you are more likely to achieve a functional knockout. However, be aware of the possibility of truncated protein expression if your guide RNA targets a later exon.[6]

    • Functional Assays: Since this compound proteins are involved in lipid droplet formation, a functional assay could be a powerful validation tool.[23][24][25]

      • Lipid Droplet Staining: Use fluorescent dyes like BODIPY or Oil Red O to stain and visualize lipid droplets in your knockout cells compared to wild-type controls. A change in the number or size of lipid droplets could indicate successful knockout.

Validation Methods Comparison:

MethodCostThroughputInformation ProvidedKey Consideration
T7E1 Assay LowLowSemi-quantitative indel frequencyNot all mismatches are detected with the same efficiency.[19]
Sanger Sequencing MediumLowPrecise sequence of indels in clonesTime-consuming for analyzing many clones.[20]
NGS HighHighComprehensive on- and off-target analysisRequires bioinformatics expertise for data analysis.[22]
Western Blot MediumMediumProtein presence/absenceAntibody quality is critical.
Functional Assay MediumHighPhenotypic consequence of knockoutMay not always correlate directly with complete protein absence.

Experimental Protocols

Protocol 1: Ribonucleoprotein (RNP) Electroporation for this compound Knockout

This protocol outlines the delivery of Cas9 protein and this compound-targeting sgRNA as an RNP complex into cultured cells via electroporation.

  • sgRNA and Cas9 Preparation:

    • Synthesize or purchase a high-quality sgRNA targeting your this compound gene of interest.

    • Resuspend lyophilized sgRNA and Cas9 nuclease in the recommended buffers.

  • RNP Complex Formation:

    • In a sterile PCR tube, mix the Cas9 protein and sgRNA at a 1:1.2 molar ratio.

    • Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • Count the cells and resuspend them in a suitable electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

  • Electroporation:

    • Add the pre-formed RNP complex to the cell suspension and mix gently.

    • Transfer the mixture to an electroporation cuvette.

    • Use a pre-optimized electroporation program for your specific cell line.

  • Post-Electroporation Culture:

    • Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing fresh medium.

    • Incubate the cells for 48-72 hours before proceeding with validation assays.

Visualizations

Signaling Pathway Involving FITM2

The following diagram illustrates the known regulatory inputs and downstream effects related to FITM2, which is involved in lipid metabolism and has been shown to inhibit the Wnt/β-catenin pathway.[23]

FITM2_Signaling_Pathway PPARa PPARα FITM2 FITM2 PPARa->FITM2 activates Zfp69 Zfp69 Zfp69->FITM2 inhibits Wnt_beta_catenin Wnt/β-catenin Pathway FITM2->Wnt_beta_catenin inhibits Caveolin1 Caveolin-1 FITM2->Caveolin1 regulates expression Lipid_Droplet_Formation Lipid Droplet Formation FITM2->Lipid_Droplet_Formation Caveolae_Formation Caveolae Formation Caveolin1->Caveolae_Formation

Caption: Regulatory pathway of FITM2 expression and its downstream effects.

Experimental Workflow for this compound Gene Editing

This diagram outlines the key steps in a typical CRISPR-Cas9 experiment targeting the this compound gene, from initial design to final validation.

CRISPR_Workflow cluster_design 1. Design & Preparation cluster_execution 2. Execution cluster_validation 3. Validation sgRNA_Design sgRNA Design for this compound Component_Prep Prepare Cas9 & sgRNA (e.g., RNP formation) sgRNA_Design->Component_Prep Delivery Delivery into Cells (e.g., Electroporation) Component_Prep->Delivery Incubation Cell Incubation (48-72h) Delivery->Incubation Genomic_DNA_Extraction Genomic DNA Extraction Incubation->Genomic_DNA_Extraction Protein_Lysate_Prep Protein Lysate Preparation Incubation->Protein_Lysate_Prep Genomic_Validation Genomic Validation (T7E1, Sanger, NGS) Genomic_DNA_Extraction->Genomic_Validation Protein_Validation Protein Validation (Western Blot) Protein_Lysate_Prep->Protein_Validation Functional_Assay Functional Assay (Lipid Droplet Staining) Protein_Lysate_Prep->Functional_Assay

Caption: Workflow for CRISPR-Cas9-mediated this compound gene editing.

References

Best practices for storing and handling purified FITM proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling purified Fat-Inducing Transmembrane (FITM) proteins. This compound proteins are integral membrane proteins, and their stability is crucial for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing purified this compound proteins?

A1: The ideal storage temperature depends on the duration of storage. For short-term storage (1 to 7 days), 4°C is recommended. For long-term storage (weeks to months), -80°C is the preferred temperature. It is crucial to aliquot the protein into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation.[1][2] Storage at -20°C is also an option, particularly when cryoprotectants like glycerol (B35011) are added to prevent freezing.[3][4][5]

Q2: My this compound protein is precipitating out of solution. What could be the cause?

A2: Precipitation of integral membrane proteins like this compound is often due to aggregation. This can be triggered by several factors:

  • Inadequate Detergent Concentration: this compound proteins require a detergent environment to remain soluble outside of a lipid bilayer. The detergent concentration must be kept above its Critical Micelle Concentration (CMC) in all buffers.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical. The pH should ideally be at least one unit away from the protein's isoelectric point (pI).

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can cause conformational changes and expose hydrophobic regions, leading to aggregation.[6]

  • High Protein Concentration: While very dilute solutions can be problematic, excessively high concentrations can also promote aggregation.

Q3: What are the essential components of a storage buffer for this compound proteins?

A3: A robust storage buffer for this compound proteins should contain several key components to ensure stability:

  • Buffering Agent: To maintain a stable pH (e.g., Tris-HCl, HEPES, or phosphate (B84403) buffer at a concentration of 20-50 mM).

  • Salt: Typically 150 mM NaCl to mimic physiological ionic strength.[7]

  • Detergent: A mild, non-ionic detergent at a concentration above its CMC is essential to keep the protein soluble. The choice of detergent is empirical and may need to be optimized for your specific this compound protein.

  • Cryoprotectant: For frozen storage, a cryoprotectant like glycerol (at 25-50% v/v) is crucial to prevent the formation of damaging ice crystals.[3][4][5][8]

  • Additives: Other stabilizing agents can be included, such as reducing agents (e.g., 1-5 mM DTT or TCEP) to prevent oxidation, and protease inhibitors to prevent degradation.[1][4]

Q4: How can I assess the stability and integrity of my purified this compound protein?

A4: Several techniques can be used to evaluate the quality of your purified this compound protein:

  • Size Exclusion Chromatography (SEC): This is a powerful method to detect aggregation. A monodisperse, properly folded protein will elute as a single, symmetrical peak. The presence of peaks in the void volume or at earlier elution times indicates aggregation.[9][10][11]

  • SDS-PAGE: Running the protein on an SDS-PAGE gel can reveal degradation products (lower molecular weight bands) or covalent aggregates that do not dissociate with SDS.

  • Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry (DSF), this technique can be used to assess the thermal stability of your protein and how it is affected by different buffers, detergents, or ligands.[12][13][14]

Troubleshooting Guides

Problem: Protein Aggregation

Symptoms:

  • Visible precipitation in the protein solution.

  • The appearance of high molecular weight species or void volume peaks in Size Exclusion Chromatography (SEC).

  • Loss of protein activity in functional assays.

Troubleshooting Workflow:

G start Protein Aggregation Detected check_detergent Is detergent concentration > CMC? start->check_detergent increase_detergent Increase detergent concentration check_detergent->increase_detergent No check_buffer Optimize buffer conditions (pH, ionic strength) check_detergent->check_buffer Yes sec_analysis Analyze by SEC increase_detergent->sec_analysis screen_detergents Screen alternative detergents (e.g., DDM, LDAO, OG) check_buffer->screen_detergents add_stabilizers Add stabilizing agents (e.g., glycerol, cholesterol analogs) screen_detergents->add_stabilizers add_stabilizers->sec_analysis resolved Problem Resolved sec_analysis->resolved

Caption: Troubleshooting workflow for addressing this compound protein aggregation.

Problem: Protein Degradation

Symptoms:

  • Appearance of lower molecular weight bands on an SDS-PAGE gel.

  • Loss of protein activity over time.

Troubleshooting Steps:

  • Add Protease Inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers.

  • Work at Low Temperatures: Perform all purification steps at 4°C to minimize the activity of co-purifying proteases.

  • Minimize Purification Time: A lengthy purification process increases the chances of degradation. Optimize your protocol for speed.

  • Check for Contamination: Microbial contamination can be a source of proteases. Ensure all buffers and equipment are sterile.

Data Presentation

Table 1: Properties of Common Detergents for Membrane Protein Solubilization

Detergent NameAbbreviationTypeCMC (mM)Micelle Size (kDa)
n-Dodecyl-β-D-maltopyranosideDDMNon-ionic~0.17~70
n-Decyl-β-D-maltopyranosideDMNon-ionic~1.8~40
n-Octyl-β-D-glucopyranosideOGNon-ionic~20-25~25
Lauryldimethylamine-N-oxideLDAOZwitterionic~1-2~18
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonateCHAPSZwitterionic~8-10~6

Note: CMC and micelle size can vary with buffer conditions (e.g., ionic strength, temperature).[15]

Table 2: Common Additives for this compound Protein Storage Buffers

AdditiveRecommended Final ConcentrationPurpose
Glycerol25-50% (v/v)Cryoprotectant, prevents ice crystal formation.[3][4][5][8]
Dithiothreitol (DTT)1-5 mMReducing agent, prevents oxidation of cysteine residues.[1][4]
Protease Inhibitor CocktailVaries by manufacturerPrevents proteolytic degradation.
EDTA1-5 mMMetal chelator, prevents metal-induced oxidation.[1][4]
Sodium Azide (NaN3)0.02-0.05% (w/v)Antimicrobial agent for short-term storage at 4°C.[3][4]

Experimental Protocols

Protocol 1: Assessing this compound Protein Aggregation using Size Exclusion Chromatography (SEC)

Objective: To determine the oligomeric state and detect aggregation of purified this compound protein.

Methodology:

  • Column Selection: Choose a size exclusion column with a fractionation range appropriate for the expected size of your this compound protein-detergent complex.

  • Mobile Phase Preparation: The mobile phase should be the same as the protein's storage buffer, including the same detergent at a concentration above its CMC. Filter and degas the mobile phase before use.

  • System Equilibration: Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Thaw a single-use aliquot of your purified this compound protein on ice. Centrifuge the sample at >14,000 x g for 10 minutes at 4°C to pellet any large, insoluble aggregates.

  • Injection and Elution: Inject the supernatant onto the column. Elute the protein isocratically with the mobile phase.

  • Data Analysis: Monitor the elution profile at 280 nm. A monodisperse protein should elute as a single, sharp peak. The appearance of earlier eluting peaks suggests the presence of soluble aggregates.[9][10][11]

Protocol 2: Determining this compound Protein Stability using a Thermal Shift Assay (TSA)

Objective: To measure the thermal stability (melting temperature, Tm) of the this compound protein and screen for optimal buffer conditions.

Methodology:

  • Reagent Preparation:

    • Prepare a series of buffers with varying pH, salt concentrations, or with different detergents to be tested.

    • Dilute the purified this compound protein to a final concentration of 1-5 µM in each test buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.

  • Assay Setup:

    • In a 96-well PCR plate, mix the diluted this compound protein with the fluorescent dye in each of the different buffer conditions. Include appropriate controls (e.g., buffer and dye without protein).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C in 0.5°C increments).

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • As the protein unfolds, the dye will bind to the exposed hydrophobic cores, causing an increase in fluorescence.

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in this curve.

    • A higher Tm indicates greater protein stability. Compare the Tm values across the different buffer conditions to identify the most stabilizing formulation.[12][14][16][17]

Note on TSA for Membrane Proteins: Dye-based TSA can sometimes be challenging for membrane proteins due to the exposed hydrophobic regions already present. A dye-free approach, monitoring changes in intrinsic tryptophan fluorescence, may be a suitable alternative.[13]

Visualization of Key Relationships

G cluster_storage Storage Conditions cluster_factors Factors Affecting Stability cluster_outcomes Experimental Outcomes Short-Term (Days) Short-Term (Days) 4°C 4°C Short-Term (Days)->4°C Long-Term (Months) Long-Term (Months) -80°C -80°C Long-Term (Months)->-80°C Stable & Active Protein Stable & Active Protein 4°C->Stable & Active Protein Optimal -80°C->Stable & Active Protein Optimal with Cryoprotectant Temperature Temperature Aggregation Aggregation Temperature->Aggregation Buffer pH & Ionic Strength Buffer pH & Ionic Strength Buffer pH & Ionic Strength->Aggregation Detergent Choice & Conc. Detergent Choice & Conc. Detergent Choice & Conc.->Aggregation Freeze-Thaw Cycles Freeze-Thaw Cycles Freeze-Thaw Cycles->Aggregation Loss of Activity Loss of Activity Freeze-Thaw Cycles->Loss of Activity Aggregation->Loss of Activity Degradation Degradation Degradation->Loss of Activity

Caption: Logical relationships between storage conditions, stability factors, and outcomes.

References

Addressing variability in lipid droplet assays involving FITM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid droplet assays involving Fat Storage-Inducing Transmembrane (FITM) proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address variability in your experiments.

Frequently Asked Questions (FAQs)

General

Q1: What are this compound proteins and why are they important in lipid droplet assays?

A1: Fat Storage-Inducing Transmembrane (this compound) proteins, such as FITM1 and FITM2, are integral proteins of the endoplasmic reticulum (ER) that play a crucial role in the formation and budding of lipid droplets (LDs).[1][2][3] They are involved in partitioning triglycerides into developing LDs.[1][4][5][6] Given their direct role in LD biogenesis, experiments involving the overexpression or knockdown of this compound proteins can lead to significant changes in LD number, size, and morphology, making them key targets in lipid metabolism research.[3][4][7]

Q2: What are the most common sources of variability in lipid droplet assays?

A2: Variability in lipid droplet assays can arise from several factors, including:

  • Cell Culture Conditions: Cell density, passage number, and nutrient availability in the media can all impact baseline lipid storage.[8]

  • Sample Preparation: Fixation and permeabilization methods are critical and can significantly alter LD morphology and the retention of LD-associated proteins.[9][10][11]

  • Staining Protocol: Dye concentration, incubation time, and washing steps can affect signal intensity and background noise.[][]

  • Imaging Parameters: Microscope settings, such as laser power and exposure time, must be consistent across experiments to allow for accurate comparisons.[14][15]

  • Data Analysis: The method used for quantifying LDs can influence the results.[16][17][18]

Troubleshooting

Q3: I'm overexpressing FITM2, but I don't see an increase in lipid droplets. What could be the problem?

A3: This is a common issue that can have several causes:

  • Insufficient Oleic Acid Supplementation: this compound proteins facilitate the partitioning of existing triglycerides into lipid droplets; they do not synthesize triglycerides themselves.[4][5] Ensure that you are providing an adequate supply of fatty acids (e.g., oleic acid) in the culture medium to serve as the building blocks for triglyceride synthesis.[8][19]

  • Suboptimal Staining: Your staining protocol may not be sensitive enough to detect subtle changes in lipid droplet formation. Consider optimizing your dye concentration and incubation time.

  • Transient Transfection Efficiency: If you are using transient transfection, the efficiency may be low. Verify the expression of your FITM2 construct via Western blot or by using a fluorescently tagged version.

  • Cell Line Differences: The response to FITM2 overexpression can vary between cell lines.[] Some cell types may have a lower intrinsic capacity for lipid storage.

Q4: My fluorescent signal is weak, and the background is high. How can I improve my staining?

A4: Weak signal and high background often stem from the staining protocol. Here are some troubleshooting steps:

  • Optimize Dye Concentration: The optimal concentration for dyes like BODIPY 493/503 is typically in the range of 0.5–2 µM.[] Using a concentration that is too low can result in a weak signal, while a concentration that is too high can lead to aggregation and increased background.[]

  • Check Dye Quality: Ensure that your fluorescent dye has been stored correctly and has not expired. Prepare fresh working solutions for each experiment.

  • Thorough Washing: Inadequate washing after staining can leave residual dye in the well, contributing to high background.[] Perform several gentle washes with PBS or HBSS.

  • Cell Health: Unhealthy or stressed cells can exhibit altered lipid metabolism and autofluorescence. Ensure your cells are in a healthy state before starting the experiment.[]

Q5: The number and size of lipid droplets are highly variable between my replicates. How can I improve consistency?

A5: Inconsistent results across replicates can be frustrating. Here are some areas to focus on for improvement:

  • Standardize Cell Seeding: Ensure that you are seeding the same number of cells for each replicate and that they are evenly distributed in the wells. Cell confluency should be consistent at the start of the experiment (typically 60-80%).[8]

  • Consistent Incubation Times: Adhere strictly to the same incubation times for all treatments, staining, and washing steps.

  • Automated Image Analysis: Manual quantification of lipid droplets can be subjective and introduce bias.[17] Using an automated image analysis software (like ImageJ/Fiji with plugins or CellProfiler) can provide more objective and reproducible quantification.[16][17]

  • Control for Cell Cycle: The cell cycle phase can influence cell size and fluorescence intensity.[20] If possible, consider synchronizing your cells before the experiment.

Troubleshooting Guides

Guide 1: Optimizing Fixation and Permeabilization

The choice of fixation and permeabilization reagents is critical for preserving lipid droplet structure and retaining associated proteins like this compound.

IssuePotential CauseRecommended Solution
Loss of Lipid Droplet Signal Harsh permeabilization with detergents like Triton X-100 can extract lipids and dislodge LD-associated proteins.[9][11]Use a milder permeabilization agent such as digitonin (B1670571) or saponin (B1150181) after formaldehyde (B43269) fixation.[9][11] Alternatively, a short fixation with a low concentration of glutaraldehyde (B144438) in addition to formaldehyde can help crosslink proteins more effectively.[11]
Altered Lipid Droplet Morphology Organic solvents like methanol (B129727) can dehydrate cells and alter the spherical shape of lipid droplets.Prefer cross-linking fixatives like paraformaldehyde (PFA) to better preserve cellular architecture.[21] A common starting point is 4% PFA for 15-20 minutes at room temperature.[18][22]
Poor Antibody Access to this compound Protein Inadequate permeabilization may prevent antibodies from reaching this compound proteins localized in the ER membrane.If you are performing immunofluorescence for this compound, ensure your permeabilization step is sufficient. A 10-minute incubation with 0.2% Triton X-100 is often effective for accessing intracellular targets.[21]
Guide 2: Quantitative Image Analysis
Parameter to QuantifyRecommended Analysis MethodKey Considerations
Lipid Droplet Count per Cell Use automated software to identify nuclei (DAPI stain) and then count the number of lipid droplet "spots" within the cytoplasm of each cell.[16][18]Set a consistent size and intensity threshold to distinguish true lipid droplets from background noise.
Total Lipid Content per Cell Measure the total integrated fluorescence intensity of the lipid droplet stain within each cell's cytoplasm.[18]Ensure that your imaging settings are not saturating the detector, as this will lead to an underestimation of the true intensity. Maintain consistent imaging settings across all samples.[14][15]
Average Lipid Droplet Size After identifying individual lipid droplets, measure the area or mean radius of each droplet and calculate the average per cell.[17]The apparent size of lipid droplets can be influenced by the focal plane. Using a confocal microscope and analyzing a central z-slice or a maximum intensity projection can provide more consistent measurements.[18]

Experimental Protocols

Protocol 1: Lipid Droplet Staining with BODIPY 493/503

This protocol provides a general workflow for staining lipid droplets in fixed cells.

  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate. Grow cells to 60-80% confluency.[8] Optionally, supplement the medium with oleic acid (e.g., 100-400 µM) for 16-24 hours to induce lipid droplet formation.[19]

  • Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells by adding a 4% paraformaldehyde (PFA) solution in PBS and incubating for 20 minutes at room temperature.[18]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a 1 µM working solution of BODIPY 493/503 in PBS. Remove the PBS from the wells and add the staining solution. Incubate for 15-30 minutes at room temperature, protected from light.[][22]

  • Washing: Wash the cells three times with PBS.

  • Nuclear Counterstain (Optional): Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

  • Final Wash: Wash once with PBS.

  • Mounting: Carefully mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the sample using a fluorescence microscope with appropriate filter sets for DAPI (blue) and BODIPY 493/503 (green).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis A Seed Cells on Coverslips B Induce LD Formation (e.g., Oleic Acid) A->B Optional C Wash with PBS B->C D Fix with 4% PFA C->D E Stain with BODIPY 493/503 D->E F Counterstain with DAPI E->F Optional G Mount Coverslip F->G H Image with Fluorescence Microscope G->H I Automated Image Analysis (Count, Size, Intensity) H->I troubleshooting_tree Start Problem: High Variability in LD Assay Q1 Is cell density consistent across replicates? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are fixation/permeabilization protocols optimized? A1_Yes->Q2 Sol1 Solution: Standardize cell seeding protocol. Ensure even distribution. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is image analysis automated? A2_Yes->Q3 Sol2 Solution: Test milder permeabilization (saponin). Use PFA instead of methanol. A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No No End Consistent Results Q3->End Yes Sol3 Solution: Use software (e.g., CellProfiler) for objective quantification. A3_No->Sol3 Sol3->End fitm_pathway FA Fatty Acids (e.g., Oleic Acid) TG_Synth Triglyceride (TG) Synthesis FA->TG_Synth incorporated into ER Endoplasmic Reticulum (ER) TG_Synth->ER occurs in FITM2 FITM2 ER->FITM2 localized in LD_Bud LD Budding FITM2->LD_Bud partitions TGs for LD Lipid Droplet (LD) LD_Bud->LD results in

References

Validation & Comparative

Validating the In Vivo Role of FITM in Lipid Droplet Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Fat-Inducing Transcript (FITM) proteins in lipid droplet (LD) formation in vivo, supported by experimental data. It details the methodologies of key experiments and contrasts the function of this compound with other relevant proteins involved in lipid storage.

Introduction to this compound and Lipid Droplet Biogenesis

Lipid droplets are cellular organelles essential for energy homeostasis, storing neutral lipids like triacylglycerols (TAGs) and sterol esters. The formation of these droplets is a complex process originating at the endoplasmic reticulum (ER). The Fat-Inducing Transcript (this compound) protein family, particularly FITM1 and FITM2 (also known as FIT1 and FIT2), are key ER-resident transmembrane proteins that play a crucial role in this process.[1][2] They are involved in the partitioning of newly synthesized TAGs into nascent LDs, facilitating their budding from the ER membrane.[1][3] While not directly involved in TAG synthesis, their presence is critical for proper lipid storage.[1][2]

In mammals, FITM1 is predominantly expressed in skeletal and cardiac muscle, whereas FITM2 is ubiquitously expressed, with the highest levels found in adipose tissue.[4][5] This differential expression suggests distinct physiological roles for each protein in lipid metabolism.[4]

Comparative Analysis of this compound Function In Vivo

Experimental evidence from various in vivo models, primarily using gene knockout and knockdown approaches, has solidified the essential role of FITM2 in systemic lipid storage.

Model Organism/System Genetic Modification Key Phenotype Quantitative Observations Reference
Mouse Adipose-specific FIT2 knockout (AF2KO)Progressive lipodystrophy, metabolic dysfunctionFewer but larger LDs in primary adipocyte precursors.[3]
Mouse Hepatocyte-specific Fitm2 knockout (FIT2-LKO)Elevated hepatic acyl-CoA levels, ER stress, liver injuryIncreased liver triglycerides on a chow diet; reversed steatosis on a high-fat diet.[6][7]
Zebrafish FIT2 depletionBlocked diet-induced accumulation of lipid dropletsSignificant decrease in intestinal and liver lipid droplets.[1]
Cultured Adipocytes (3T3-L1) shRNA silencing of FIT2Prevention of lipid droplet accumulationDramatic reduction in the number and size of lipid droplets.[1][8]

The Molecular Mechanism of this compound Action

This compound proteins facilitate the budding of nascent lipid droplets from the ER. In their absence, neutral lipids form lens-like structures within the ER membrane but fail to emerge into the cytoplasm.[8][9] This function is conserved across species from yeast to mammals.[8] FITM2 directly binds to TAG and its precursor diacylglycerol (DAG), and this interaction is crucial for its function.[10] It is proposed that FITM2 acts as a "gatekeeper" downstream of TAG synthesis, determining the number of nascent LDs that form by increasing the solubility and accumulation of TAG within the ER membrane to facilitate budding.[3]

Recent studies also suggest that FITM2 interacts with ER tubule-forming proteins (Rtn4 and REEP5) and the cytoskeletal protein septin 7 to organize and facilitate nascent LD biogenesis.[11][12]

FITM_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol TAG_synthesis Triacylglycerol (TAG) Synthesis (by DGATs) ER_membrane ER Bilayer TAG_synthesis->ER_membrane TAG accumulates in ER membrane FITM2 FITM2 ER_membrane->FITM2 TAG binds to FITM2 LD Nascent Lipid Droplet FITM2->LD Partitions TAG into nascent LD FITM2->LD promotes budding ER_tubule_proteins ER Tubule-Forming Proteins (Rtn4, REEP5) ER_tubule_proteins->FITM2 interacts with Septins Septins Septins->FITM2 interacts with

Proposed mechanism of FITM2-mediated lipid droplet budding from the ER.

Comparison with Other Key Proteins in Lipid Droplet Biogenesis

While this compound proteins are critical, they are part of a larger network of proteins that regulate lipid droplet formation.

Protein Family Proposed Function Key Distinctions from this compound Phenotype of Deficiency
Seipins (e.g., BSCL2) Scaffolding protein at LD formation sites; regulates lipid and protein composition.[8][13]Thought to act upstream of this compound, potentially recruiting it to sites of LD formation.[2] Does not directly bind TAGs in the same manner.Severe congenital generalized lipodystrophy, characterized by very large or very small lipid droplets.[8]
Lipins (e.g., PAP1) Have phosphatidate phosphatase activity, converting phosphatidic acid to DAG, a precursor for TAG synthesis.[8]Directly involved in the synthesis of TAG precursors, whereas this compound acts downstream to partition the synthesized TAGs.Lipodystrophy and insulin (B600854) resistance.
Perilipins (e.g., PLIN2, PLIN3) Coat proteins on the surface of mature LDs; regulate lipase (B570770) access and LD dynamics.[9]Associate with the LD surface after budding from the ER, whereas this compound is ER-resident and acts during budding.[13][14]Altered lipid droplet size and lipid metabolism.

Experimental Protocols

Validating the in vivo role of this compound in lipid droplet formation involves a combination of genetic manipulation, microscopy, and biochemical analysis.

Generation of Adipose-Specific FIT2 Knockout (AF2KO) Mice
  • Objective: To study the physiological role of FIT2 in adipose tissue.

  • Methodology:

    • Mice with loxP sites flanking the Fitm2 gene (Fitm2fl/fl) are crossed with mice expressing Cre recombinase under the control of the adiponectin promoter (Adipoq-Cre).

    • The resulting offspring will have the Fitm2 gene specifically deleted in adipocytes.

    • Genotyping is performed using PCR to confirm the knockout.

    • Phenotypic analysis includes monitoring body weight, fat mass (using MRI or dissection), glucose and insulin tolerance tests, and histological analysis of adipose tissue.[3][15]

In Vivo Lipid Droplet Imaging in Zebrafish
  • Objective: To visualize the effect of FIT2 depletion on lipid droplet dynamics in a live organism.

  • Methodology:

    • Zebrafish embryos are injected with antisense morpholino oligonucleotides targeting FIT2 to achieve transient knockdown.

    • Larvae are fed a high-fat diet to induce lipid droplet accumulation.

    • Lipid droplets are stained using lipophilic dyes such as BODIPY™ 493/503 or Oil Red O.[1][][17]

    • Live imaging is performed using confocal fluorescence microscopy to observe lipid droplets in the intestine and liver.[14][18]

    • Image analysis software (e.g., ImageJ/Fiji) is used to quantify the number and size of lipid droplets.[]

Zebrafish_Workflow start Zebrafish Embryos injection Inject with FIT2 Morpholino start->injection feeding High-Fat Diet Feeding injection->feeding staining Stain with BODIPY or Oil Red O feeding->staining imaging Confocal Microscopy Imaging staining->imaging analysis Quantify LD Number and Size imaging->analysis end Results analysis->end

Workflow for in vivo lipid droplet imaging in zebrafish.
Analysis of Lipid Content

  • Objective: To quantify changes in cellular or tissue triglyceride content.

  • Methodology:

    • Lipid Extraction: Lipids are extracted from cells or tissues using the Folch method (chloroform/methanol mixture).

    • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate different lipid species (e.g., TAG, DAG, phospholipids).

    • Quantification:

      • For radiolabeling experiments, cells are incubated with a radioactive precursor like [14C]-glycerol or [3H]-oleic acid. The radioactivity in the TAG band on the TLC plate is then measured using a scintillation counter.[2]

      • Alternatively, non-radioactive lipid spots can be visualized with iodine vapor and quantified by densitometry or scraped and analyzed by gas chromatography or mass spectrometry.

Conclusion

The in vivo evidence strongly supports the critical and conserved role of this compound proteins, particularly FITM2, in the biogenesis of lipid droplets. They function downstream of triglyceride synthesis to facilitate the partitioning of neutral lipids from the ER membrane into nascent droplets, a crucial step for proper lipid storage and metabolic homeostasis. Genetic ablation of FITM2 in animal models leads to significant defects in fat storage, resulting in lipodystrophy and associated metabolic complications. Understanding the precise molecular mechanism of this compound action and its interaction with other key proteins like seipins and ER-shaping proteins provides promising targets for therapeutic interventions in metabolic diseases characterized by aberrant lipid accumulation.

References

A Comparative Analysis of the Lipid Binding Properties of FITM Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lipid binding properties of different Fat storage-inducing transmembrane (FITM) protein orthologs. This compound proteins are integral endoplasmic reticulum (ER) membrane proteins that play a crucial role in the formation of lipid droplets (LDs), the primary organelles for neutral lipid storage.[1][2][3] Understanding the lipid binding characteristics of different this compound orthologs is essential for elucidating the molecular mechanisms of LD biogenesis and for the development of therapeutic strategies targeting metabolic diseases.

Quantitative Comparison of Lipid Binding Properties

The following table summarizes the available quantitative and qualitative data on the lipid binding properties of various this compound orthologs and their mutants. The data is primarily derived from in vitro radiolabeled-lipid binding assays.

Ortholog/MutantOrganismPrimary Lipid LigandsBinding Affinity/CapacityReference
FITM2 (FIT2) MammalianTriacylglycerol (TAG), Diacylglycerol (DAG)Half-maximal binding at ~100–250 nM for triolein (B1671897).[4]--INVALID-LINK--
FITM1 (FIT1) MammalianTriacylglycerol (TAG), Diacylglycerol (DAG)Reduced affinity and/or capacity for TAG and DAG compared to FITM2.[4]--INVALID-LINK--
FITM2-FLL(157–9)AAA Mammalian (mutant)Triacylglycerol (TAG), Diacylglycerol (DAG)Increased binding capacity and/or affinity for triolein relative to wild-type FITM2.[4]--INVALID-LINK--
FITM2-N80A Mammalian (mutant)Triacylglycerol (TAG), Diacylglycerol (DAG)Partial loss-of-function with decreased binding to TAG and DAG.[4][5]--INVALID-LINK--
Scs3p and Yft2p S. cerevisiaeImplicated with phospholipidsDirect binding to specific lipids not quantitatively determined, but genetic evidence suggests a role in phospholipid metabolism.[6][7]--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the lipid binding properties of this compound proteins.

Radiolabeled-Lipid Binding Assay

This assay directly measures the binding of a radiolabeled lipid to a purified protein.

Materials:

  • Purified recombinant this compound protein (e.g., His-tagged or Strep-tagged)

  • Radiolabeled lipid (e.g., [³H]-triolein or [³H]-diolein)

  • Affinity beads (e.g., Ni-NTA agarose (B213101) or Strep-Tactin slurry)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Fos-Choline-13)

  • Wash buffer (same as binding buffer)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Protein Immobilization: Incubate a known amount of purified this compound protein with affinity beads for 1-2 hours at 4°C with gentle rotation to allow for protein immobilization.

  • Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove any unbound protein.

  • Binding Reaction: Resuspend the beads in binding buffer containing a range of concentrations of the radiolabeled lipid. For competition assays, include a molar excess of unlabeled competitor lipid.

  • Incubation: Incubate the mixture for 3-4 hours at 4°C with gentle rotation to reach binding equilibrium.[4]

  • Washing: Pellet the beads and wash extensively with wash buffer to remove unbound radiolabeled lipid.

  • Quantification: Elute the bound protein-lipid complex or directly add the beads to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the bound radioactivity as a function of the free radiolabeled lipid concentration. For saturation binding experiments, fit the data to a one-site binding model to determine the binding affinity (Kd) and maximum binding (Bmax).

Liposome (B1194612) Binding Assay

This assay assesses the interaction of a protein with lipids presented in a more physiological context of a lipid bilayer.

Materials:

  • Purified recombinant this compound protein

  • Lipids of interest (e.g., phosphatidylcholine, phosphatidylethanolamine, and the lipid to be tested)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sucrose (B13894) solutions of varying densities for gradient centrifugation

  • Ultracentrifuge and tubes

Procedure:

  • Liposome Preparation:

    • Mix the desired lipids in a glass tube.

    • Dry the lipids to a thin film under a stream of nitrogen gas.

    • Hydrate the lipid film in a buffer (e.g., 20 mM HEPES, 100 mM KCl) by vortexing to form multilamellar vesicles.

    • Create small unilamellar vesicles (SUVs) by sonication or large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane.

  • Binding Reaction: Incubate the purified this compound protein with the prepared liposomes for a defined period (e.g., 30 minutes at room temperature).

  • Separation of Bound and Unbound Protein:

    • Load the incubation mixture at the bottom of an ultracentrifuge tube.

    • Create a discontinuous sucrose gradient by carefully layering decreasing concentrations of sucrose solutions on top.

    • Centrifuge at high speed (e.g., >100,000 x g) for 1-2 hours. Liposomes and associated proteins will float up to the lower density sucrose layers, while unbound protein will remain at the bottom.

  • Analysis:

    • Carefully collect fractions from the top of the gradient.

    • Analyze the protein content of each fraction by SDS-PAGE and Western blotting using an antibody against the this compound protein. The presence of the protein in the liposome-containing fractions indicates binding.

Signaling Pathway and Experimental Workflow

This compound proteins are key players in the pathway of lipid droplet formation from the endoplasmic reticulum. Their ability to bind neutral lipids is central to this function.

FITM_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Stress Cellular State DGAT DGAT Enzymes TAG_pool Triacylglycerol (TAG) Pool DGAT->TAG_pool Synthesis This compound This compound Protein TAG_pool->this compound Binding ER_Stress ER Stress TAG_pool->ER_Stress Accumulation leads to LD Lipid Droplet This compound->LD Partitioning & Budding LD->ER_Stress Sequestration prevents

Caption: Role of this compound proteins in lipid droplet biogenesis.

The diagram above illustrates the central role of this compound proteins in mediating the formation of lipid droplets from newly synthesized triglycerides in the endoplasmic reticulum. Diacylglycerol O-acyltransferase (DGAT) enzymes synthesize triacylglycerols (TAGs), which can then bind to this compound proteins.[2] This interaction is crucial for the partitioning of TAGs into nascent lipid droplets, which then bud off into the cytosol.[8] This process is vital for cellular homeostasis, as the accumulation of excess neutral lipids within the ER membrane can lead to ER stress.[9]

Lipid_Binding_Workflow cluster_Protein Protein Preparation cluster_Lipid Lipid Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Protein_Expression Recombinant this compound Protein Expression Purification Affinity Purification Protein_Expression->Purification Binding_Incubation Incubation of Protein and Lipid Purification->Binding_Incubation Lipid_Source Radiolabeled or Unlabeled Lipids Liposome_Prep Liposome Formation (for liposome assay) Lipid_Source->Liposome_Prep Lipid_Source->Binding_Incubation Liposome_Prep->Binding_Incubation Separation Separation of Bound and Unbound Binding_Incubation->Separation Detection Quantification of Bound Lipid Separation->Detection Data_Plotting Plot Binding Curve Detection->Data_Plotting Parameter_Calc Calculate Binding Parameters (Kd, Bmax) Data_Plotting->Parameter_Calc

Caption: Experimental workflow for assessing protein-lipid binding.

The workflow diagram outlines the key steps involved in quantitatively assessing the interaction between this compound proteins and lipids. This process begins with the separate preparation of recombinant this compound protein and the lipid substrate, which can be either radiolabeled for direct binding assays or formulated into liposomes. The core of the workflow is the binding assay itself, followed by the separation of the protein-lipid complexes from the unbound components and subsequent quantification. Finally, the data is analyzed to determine key binding parameters.

References

A Cross-Species Comparative Guide to FITM Protein Sequences and Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fat Storage-Inducing Transmembrane (FITM) protein sequences and structures across various species. The information presented is supported by computational analysis and data from publicly available databases.

Introduction to this compound Proteins

Fat Storage-Inducing Transmembrane (this compound) proteins are an evolutionarily conserved family of proteins crucial for the formation of lipid droplets, the primary organelles for neutral lipid storage.[1][2] Localized to the endoplasmic reticulum (ER), this compound proteins are not involved in the synthesis of triglycerides but rather in their partitioning and budding into cytosolic lipid droplets.[1] In mammals, this family includes FITM1 and FITM2, which share approximately 50% amino acid similarity.[3] FITM2 is considered the more ancient ortholog, with homologs found in yeast (Saccharomyces cerevisiae), while FITM1 orthologs have been identified in species as early as bony fish.[1][3] Dysregulation of this compound protein function has been linked to various metabolic diseases, highlighting their importance in cellular lipid homeostasis.[3]

Cross-Species Sequence Comparison

The this compound protein family is widespread throughout eukaryotes.[3] To quantify the degree of conservation, pairwise sequence alignments were performed using the Needleman-Wunsch global alignment algorithm. The following tables summarize the percentage identity and similarity of FITM1 and FITM2 orthologs from various model organisms compared to their human counterparts.

FITM1 Ortholog Sequence Comparison with Human FITM1
SpeciesUniProt ID% Identity% Similarity
Homo sapiensA5D6W6100%100%
Mus musculusQ91V7990.1%94.2%
Danio rerioQ5CZN059.8%76.3%
FITM2 Ortholog Sequence Comparison with Human FITM2
SpeciesUniProt ID% Identity% Similarity
Homo sapiensQ8N6M3100%100%
Mus musculusP5926693.9%96.6%
Danio rerioA0A8M7D1G866.8%80.7%
Drosophila melanogasterQ9VHW534.5%53.6%
Caenorhabditis elegansQ5CZ3730.0%49.3%
Saccharomyces cerevisiae (Scs3)P5301222.5%38.9%
Saccharomyces cerevisiae (Yft2)Q0667623.0%43.1%

Data generated using the EMBOSS Needle pairwise sequence alignment tool.

Structural Comparison of this compound Proteins

Currently, there are no experimentally determined 3D structures for this compound proteins in the Protein Data Bank (PDB). However, high-quality predicted structures are available from the AlphaFold Protein Structure Database. These models consistently predict a structure with six transmembrane helices, and both the N- and C-termini facing the cytosol.[1][3]

A key structural feature of this compound proteins is a conserved region within the fourth transmembrane domain, often referred to as the "FIT signature sequence".[1] Furthermore, protein alignments suggest that this compound sequences contain conserved active site motifs characteristic of lipid phosphatase/phosphotransferase (LPT) enzymes.[3]

Below is a comparison of the AlphaFold predicted structures for human FITM1 and FITM2, and the yeast ortholog Scs3.

ProteinOrganismAlphaFold DB IDGlobal pLDDTPredicted Structure
FITM1Homo sapiensAF-A5D6W6-F193.2--INVALID-LINK--
FITM2Homo sapiensAF-Q8N6M3-F187.1--INVALID-LINK--
Scs3S. cerevisiaeAF-P53012-F186.8--INVALID-LINK--

pLDDT (predicted local distance difference test) is a per-residue confidence score between 0 and 100. Higher scores indicate higher confidence in the predicted structure.

Experimental Protocols

Protocol 1: Cross-Species Sequence Alignment and Analysis

This protocol outlines the steps for a computational comparison of this compound protein sequences.

  • Sequence Retrieval: Obtain the FASTA formatted protein sequences for human FITM1 (UniProt ID: A5D6W6) and FITM2 (UniProt ID: Q8N6M3), as well as their respective orthologs from the UniProt database.

  • Pairwise Sequence Alignment:

    • Navigate to an online pairwise sequence alignment tool that utilizes the Needleman-Wunsch algorithm (e.g., EMBOSS Needle).

    • Input the human this compound protein sequence in the first text box.

    • Input the ortholog protein sequence in the second text box.

    • Use the default scoring matrix (e.g., BLOSUM62) and gap penalties.

    • Execute the alignment.

  • Data Extraction: From the alignment output, record the percentage identity and percentage similarity scores.

  • Data Tabulation: Compile the recorded data into a structured table for easy comparison.

Protocol 2: Structural Homology Modeling and Comparison

This protocol describes the process of obtaining and comparing predicted 3D structures of this compound proteins.

  • Structure Retrieval:

    • Access the AlphaFold Protein Structure Database.

    • Search for the UniProt IDs of the desired this compound proteins and their orthologs.

    • Download the predicted structures in PDB format.

  • Structural Superposition and RMSD Calculation:

    • Use molecular visualization software with structural alignment capabilities (e.g., PyMOL, UCSF Chimera).

    • Load the downloaded PDB files for the human this compound protein and an ortholog.

    • Perform a structural alignment of the two models.

    • Calculate the Root Mean Square Deviation (RMSD) value between the aligned alpha-carbon backbones. A lower RMSD value indicates higher structural similarity.

  • Visualization and Analysis:

    • Visually inspect the superimposed structures to identify conserved and divergent regions.

    • Generate images of the superimposed models to illustrate structural similarities and differences.

Visualizing this compound's Role in Lipid Droplet Biogenesis

The following diagrams illustrate the workflow for cross-species comparison of this compound proteins and their role in the cellular process of lipid droplet formation.

Cross_Species_FITM_Comparison_Workflow cluster_sequence Sequence Analysis cluster_structure Structural Analysis Seq_Retrieval 1. Retrieve this compound Protein Sequences (UniProt) Pairwise_Align 2. Perform Pairwise Global Alignment Seq_Retrieval->Pairwise_Align Seq_Table 3. Generate Sequence Comparison Table Pairwise_Align->Seq_Table Comparison_Guide Publish Comparison Guide Seq_Table->Comparison_Guide Struct_Retrieval 1. Retrieve Predicted Structures (AlphaFold DB) Structural_Align 2. Superimpose Structures & Calculate RMSD Struct_Retrieval->Structural_Align Struct_Table 3. Generate Structural Comparison Table Structural_Align->Struct_Table Struct_Table->Comparison_Guide Start Start Start->Seq_Retrieval Start->Struct_Retrieval

Workflow for Cross-Species Comparison of this compound Proteins.

Lipid_Droplet_Formation_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol TG_Synth Triglyceride Synthesis (DGAT) This compound This compound Protein TG_Synth->this compound TG Accumulation in ER Membrane ER_Proteins ER Tubule-Forming Proteins & Septins This compound->ER_Proteins organizes LD_Budding Lipid Droplet Budding This compound->LD_Budding mediates Lipid_Droplet Mature Lipid Droplet LD_Budding->Lipid_Droplet

Role of this compound Proteins in Lipid Droplet Biogenesis.

References

Validating FITM as a Potential Therapeutic Target in Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fat storage-inducing transmembrane (FITM) proteins, particularly FITM1 and FITM2, have emerged as critical regulators of lipid droplet formation and triglyceride storage.[1] Their integral role in lipid metabolism has positioned them as potential therapeutic targets for a range of metabolic diseases, including type 2 diabetes and lipodystrophy.[1][2] This guide provides a comparative analysis of this compound as a therapeutic target, evaluating its performance against existing alternatives with supporting experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of modulating this compound activity.

This compound: Function and Rationale for Therapeutic Targeting

FITM1 and FITM2 are endoplasmic reticulum (ER)-resident proteins that facilitate the sequestration of triglycerides into cytosolic lipid droplets.[3] While not directly involved in triglyceride biosynthesis, they are essential for the proper packaging and storage of neutral lipids.[3] FITM2 is highly expressed in adipose tissue and is regulated by the master adipogenic transcription factor, peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4]

The rationale for targeting this compound in metabolic diseases stems from the observation that its dysregulation is associated with impaired lipid homeostasis. Reduced FITM2 abundance has been observed in the adipose tissue of patients with type 2 diabetes.[2] Furthermore, genetic deletion of FITM2 in mice leads to a phenotype of progressive lipodystrophy, characterized by a loss of adipose tissue, and subsequent metabolic complications such as insulin (B600854) resistance.[5][6] These findings suggest that enhancing FITM2 function could be a viable strategy to improve lipid storage capacity and insulin sensitivity.

Performance Comparison: FITM2 Deficiency vs. Alternative Therapies

To validate this compound as a therapeutic target, it is crucial to compare the outcomes of its modulation with current therapeutic strategies for related metabolic disorders. The primary alternative for treating lipodystrophy, a key consequence of FITM2 deficiency, is metreleptin (B1171336), a recombinant analog of the human hormone leptin.

ParameterFITM2 Adipose-Specific Knockout (AF2KO) Mice (on standard chow)Metreleptin Treatment in Lipodystrophy Patients
Body Weight No significant difference initially, but progressive loss of white adipose tissue with age.[6][7]Variable effects on body weight.
Triglycerides (Plasma) No significant initial difference, but hypertriglyceridemia develops with age-related lipodystrophy.[6]Significant reduction. In one study, baseline levels of 479 ± 80 mg/dL were reduced to 254 ± 40 mg/dL after 4 months.[8]
HbA1c / Glycemic Control Development of insulin resistance and glucose intolerance with age.[6]Significant improvement. In one study, baseline HbA1c of 8.1% ± 0.3% was reduced to 6.4% ± 0.3% after 1 year.[9]
Hepatosteatosis (Fatty Liver) Increased liver weight and hepatic steatosis.[6]Significant improvement in liver enzymes (ALT) and reduction in liver fat.[8]

Note: The data for FITM2 knockout mice and metreleptin treatment are from different studies and species, and therefore, this comparison should be interpreted with caution. It does, however, highlight the contrasting outcomes of FITM2 loss-of-function versus a current therapeutic intervention for a similar metabolic state. The data suggests that loss of FITM2 function exacerbates the metabolic phenotype, reinforcing the idea that activating or enhancing FITM2 function could be therapeutic.

Experimental Protocols

Quantification of Lipid Droplets by Oil Red O Staining

This protocol is used to visualize and quantify neutral lipid accumulation in cultured adipocytes, a key method to assess the impact of this compound modulation.

Materials:

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (6 parts stock to 4 parts water, filtered)

  • 60% Isopropanol (B130326)

  • Hematoxylin (B73222)

  • Microscope

Procedure:

  • Wash cultured cells once with PBS.

  • Fix the cells with 10% formalin for 30-60 minutes at room temperature.[10]

  • Wash the cells twice with deionized water.[11]

  • Incubate the cells with 60% isopropanol for 5 minutes.[10]

  • Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-20 minutes at room temperature.[11]

  • Remove the Oil Red O solution and wash the cells with water until the excess stain is removed.[11]

  • Counterstain the nuclei by adding hematoxylin and incubating for 1 minute.[11]

  • Wash the cells multiple times with water.

  • View the cells under a microscope. Lipid droplets will appear as red circular structures.[11]

Image Analysis for Quantification: Automated image analysis software (e.g., ImageJ) can be used to quantify the number and size of lipid droplets per cell.[12] This involves cell segmentation based on nuclear staining, followed by identification and measurement of lipid droplets based on the red channel from the Oil Red O stain.[13][14]

Immunoblotting for FITM2 Protein Levels in Adipose Tissue

This protocol is used to determine the abundance of FITM2 protein in adipose tissue samples, for example, to compare levels in healthy versus diseased states.

Materials:

  • Adipose tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FITM2

  • Secondary antibody (horseradish peroxidase-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize adipose tissue samples in lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against FITM2 overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again several times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

FITM2_Signaling_Pathway cluster_deficiency FITM2 Deficiency PPARg PPARγ FITM2_gene FITM2 Gene PPARg->FITM2_gene induces transcription Rosiglitazone Rosiglitazone (PPARγ agonist) Rosiglitazone->PPARg activates FITM2_protein FITM2 Protein (in ER membrane) FITM2_gene->FITM2_protein translates to LD_formation Lipid Droplet Biogenesis FITM2_protein->LD_formation facilitates ER_Stress ER Stress FITM2_protein->ER_Stress prevents TG_synthesis Triglyceride Synthesis (DGAT) Triglycerides Triglycerides TG_synthesis->Triglycerides produces Triglycerides->FITM2_protein binds to Lipid_storage Proper Lipid Storage in Adipose Tissue LD_formation->Lipid_storage Metabolic_Homeostasis Metabolic Homeostasis (Insulin Sensitivity) Lipid_storage->Metabolic_Homeostasis maintains FITM2_protein_absent Absent/Reduced FITM2 Protein FITM2_protein_absent->ER_Stress leads to Impaired_LD Impaired Lipid Droplet Formation FITM2_protein_absent->Impaired_LD Lipodystrophy Lipodystrophy Impaired_LD->Lipodystrophy Insulin_Resistance Insulin Resistance Lipodystrophy->Insulin_Resistance

Caption: Upstream regulation and downstream effects of FITM2 in metabolic homeostasis.

Experimental_Workflow start Start: Investigate FITM2 as a Target cell_culture Cell Culture Model (e.g., 3T3-L1 Adipocytes) start->cell_culture animal_model Animal Model (Adipose-Specific FITM2 KO Mice) start->animal_model knockdown FITM2 Knockdown (siRNA) cell_culture->knockdown overexpression FITM2 Overexpression cell_culture->overexpression staining Oil Red O Staining knockdown->staining overexpression->staining quantification Lipid Droplet Quantification staining->quantification end Conclusion: Validate FITM2 as a Therapeutic Target quantification->end metabolic_phenotyping Metabolic Phenotyping: - Body Weight - Glucose Tolerance Test - Insulin Tolerance Test - Plasma Lipids animal_model->metabolic_phenotyping protein_analysis Protein Analysis (Immunoblotting) animal_model->protein_analysis metabolic_phenotyping->end protein_analysis->end

Caption: Experimental workflow for validating FITM2 as a therapeutic target.

Conclusion and Future Directions

The available evidence strongly supports the validation of this compound, particularly FITM2, as a potential therapeutic target for metabolic diseases characterized by impaired lipid storage and insulin resistance. The severe metabolic consequences of FITM2 deficiency in mouse models underscore its critical role in maintaining metabolic homeostasis.

While direct pharmacological activators of FITM2 are yet to be developed, the existing data provides a solid foundation for initiating such drug discovery programs. Future research should focus on:

  • High-throughput screening to identify small molecules that can enhance FITM2 expression or activity.

  • Developing more refined animal models to dissect the tissue-specific roles of FITM1 and FITM2 in metabolic regulation.

  • Conducting comparative studies that directly evaluate the efficacy of potential this compound-targeting therapies against current standards of care, such as metreleptin, in relevant preclinical models.

References

A Comparative Guide to Methodologies for Inhibiting Fat Storage-Inducing Transmembrane (FITM) Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fat storage-inducing transmembrane (FITM) proteins, particularly FITM2 (also known as FIT2), are integral endoplasmic reticulum (ER)-resident proteins crucial for the formation of lipid droplets (LDs) and the regulation of lipid homeostasis.[1][2] Given their role in metabolic processes, modulating this compound protein function is of significant interest in research aimed at understanding and potentially treating metabolic diseases. While specific small-molecule inhibitors directly targeting this compound proteins are not yet widely available, various experimental methods have been successfully employed to inhibit their function.

This guide provides a side-by-side comparison of the two primary genetic methods used to inhibit FITM2 function: gene knockout (KO) and small interfering RNA (siRNA)-mediated knockdown . We present a summary of their effects, supporting experimental data, and detailed protocols for key analytical procedures.

Comparison of FITM2 Inhibition Methodologies

The primary approaches to inhibit FITM2 function are long-term, stable genetic deletion (knockout) and transient reduction of gene expression (siRNA knockdown). Each method offers distinct advantages and is suited for different experimental questions.

FeatureGene Knockout (KO)siRNA Knockdown
Mechanism of Inhibition Permanent deletion of the Fitm2 gene, resulting in complete and stable loss of protein expression.Transient degradation of Fitm2 mRNA, leading to a temporary and partial reduction in protein expression.[3]
Duration of Effect Permanent and heritable.Transient (typically 24-72 hours).[3][4]
Efficiency of Inhibition Complete loss of protein function.Partial reduction in protein levels (typically 70-80% knockdown).[4][5]
Key Phenotypic Outcomes - Drastic reduction in lipid droplet number.[2] - Accumulation of lipids within the ER.[1] - Increased ER stress and activation of the Unfolded Protein Response (UPR).[2] - Lethal enteropathy in whole-body postnatal knockout mice.[1]- Significant decrease in lipid droplet number.[2] - Modest increase in newly synthesized triglycerides in McA cells.[5] - Increased expression of UPR target genes (BiP, sXBP-1, CHOP) in the presence of oleic acid.[5]
Advantages - Provides a model for the complete loss of function. - Suitable for long-term studies and in vivo models.- Rapid and relatively easy to implement in cell culture. - Allows for the study of acute effects of protein depletion.
Disadvantages - Time-consuming and technically demanding to generate. - Potential for developmental compensation mechanisms. - Can be lethal in whole-body knockout models.[1]- Incomplete inhibition of protein expression. - Off-target effects are possible. - Not suitable for long-term or in vivo studies without continuous delivery.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for studying FITM2 inhibition, the following diagrams are provided.

FITM2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Inhibition Inhibition TG_synthesis Triglyceride (TG) Synthesis FITM2 FITM2 TG_synthesis->FITM2 provides substrate ER_lipids TG accumulation in ER bilayer FITM2:e->ER_lipids:w leads to (when inhibited) UPR Unfolded Protein Response (UPR) Activation LD Lipid Droplet (LD) Formation FITM2->LD partitions TG for LD budding ER_lipids->UPR induces KO Gene Knockout KO->FITM2 blocks expression siRNA siRNA siRNA->FITM2 degrades mRNA Experimental_Workflow_siRNA cluster_analysis Phenotypic & Molecular Analysis start Culture Cells (e.g., McA-RH7777) transfection Transfect with Fitm2 siRNA or Control siRNA start->transfection incubation Incubate for 72 hours transfection->incubation treatment Treat with Oleic Acid (to stimulate TG synthesis) incubation->treatment analysis Analysis treatment->analysis ld_staining Lipid Droplet Staining (BODIPY) analysis->ld_staining western_blot Western Blot (ER Stress Markers) analysis->western_blot qpcr RT-qPCR (mRNA levels) analysis->qpcr

References

A Comparative Guide to Fat Storage-Inducing Transmembrane (FITM) Proteins in Mammalian Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two members of the Fat storage-inducing transmembrane (FITM) protein family in mammals, FITM1 and FITM2. These proteins are critical regulators of intracellular lipid storage and present distinct characteristics and tissue-specific roles. The information herein is supported by experimental data to assist in the validation of their functions in specific cellular and tissue contexts.

Introduction to this compound Proteins

Fat storage-inducing transmembrane (this compound) proteins are an evolutionarily conserved family of proteins residing in the endoplasmic reticulum (ER).[1][2] Their primary role is to mediate the formation of cytosolic lipid droplets (LDs), the primary organelles for storing neutral lipids like triglycerides (TGs).[3][4] Importantly, this compound proteins are not involved in the biosynthesis of triglycerides themselves; instead, they facilitate the crucial step of partitioning newly synthesized TGs from the ER membrane into nascent LDs that bud off into the cytoplasm.[1][3] The two members of this family in mammals, FITM1 (also known as FIT1) and FITM2 (FIT2), share a similar structure with six transmembrane domains but exhibit distinct tissue expression profiles and functional nuances, suggesting specialized roles in lipid metabolism.[1][4]

Comparative Analysis: FITM1 vs. FITM2

The functional distinctions between FITM1 and FITM2 are most evident in their tissue specificity and their differential effects on lipid droplet morphology. FITM2 is considered the more ancient orthologue, with related proteins found in yeast, while FITM1 is conserved from fish onwards.[3]

Table 1: Comparison of FITM1 and FITM2 Characteristics

FeatureFITM1 (FIT1)FITM2 (FIT2)Source(s)
Primary Tissue Expression Skeletal muscle, with lower levels in the heart.[1][4]Highest expression in white and brown adipose tissue; ubiquitously expressed at low levels in other tissues.[1][4][1][4]
Subcellular Localization Endoplasmic Reticulum (ER).[4]Endoplasmic Reticulum (ER), often at ER-LD junctions.[2][4][2][4]
Triglyceride (TG) Binding Binds weakly to triglycerides.[1]Binds strongly to triglycerides.[1][3][1][3]
Impact on Lipid Droplet (LD) Size Overexpression results in the formation of smaller LDs.[1]Overexpression results in the formation of larger LDs.[1][1]
Physiological Role Hypothesis May facilitate the formation of small, readily accessible LDs for rapid energy turnover in muscle.[3]Functions in long-term TG storage in adipose tissue by forming large, stable LDs.[3][3]
Gene Regulation Not specified in search results.Directly regulated by the adipogenic transcription factor PPARγ.[3][4][3][4]
Knockout/Deficiency Phenotype Not specified in search results.Adipose-specific knockout in mice leads to progressive lipodystrophy and metabolic dysfunction.[4][5] In vitro, deficiency results in fewer but larger LDs.[4][5][4][5]

Signaling and Functional Pathway

This compound proteins act as critical gatekeepers downstream of triglyceride synthesis.[3][4] They are believed to bind directly to triglyceride molecules that accumulate within the leaflets of the ER membrane. This interaction is crucial for sequestering enough neutral lipid to form a "lens," which then buds off into the cytoplasm as a lipid droplet, surrounded by a phospholipid monolayer derived from the ER.

FITM_Pathway cluster_Cytosol Cytosol ACoA Fatty Acyl-CoA DGAT DGAT Enzymes ACoA->DGAT Synthesis TG Triglyceride (TG) [within ER membrane] DGAT->TG This compound FITM1 / FITM2 TG->this compound Binding Lens Nascent LD (TG Lens) This compound->Lens Sequestration LD Mature Lipid Droplet Lens->LD Budding

Caption: Mechanism of this compound-mediated lipid droplet formation from the ER.

Experimental Protocols

The following outlines a generalized methodology for comparing the function of FITM1 and FITM2 in cell culture, based on protocols implied in the cited literature.

Objective: To compare the effects of FITM1 and FITM2 overexpression on lipid droplet number and size in a suitable cell line (e.g., HEK293 or 3T3-L1 preadipocytes).

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous lipid droplet content, providing a clear background for observing effects.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection: Plate cells to be 70-80% confluent on the day of transfection. Transfect cells with expression plasmids encoding for human FITM1, FITM2, or a control vector (e.g., empty pcDNA3.1) using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

2. Oleic Acid Loading:

  • At 24 hours post-transfection, supplement the culture medium with 200-400 µM oleic acid conjugated to bovine serum albumin (BSA). This provides the fatty acid substrate for triglyceride synthesis.

  • Incubate cells for an additional 16-24 hours to allow for triglyceride synthesis and lipid droplet formation.

3. Lipid Droplet Staining and Visualization:

  • Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash again with PBS and stain lipid droplets using a fluorescent neutral lipid dye. A common choice is BODIPY 493/503 (1 µg/mL in PBS) for 15-30 minutes. Stain nuclei with DAPI (1 µg/mL) to identify individual cells.

  • Imaging: Acquire images using a high-resolution fluorescence microscope. Capture multiple random fields of view for each condition to ensure representative data.

4. Quantitative Image Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify lipid droplet characteristics.

  • LD Number: Count the number of distinct BODIPY-positive puncta per cell.

  • LD Size: Measure the cross-sectional area of each lipid droplet.

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine significant differences in LD number and size between control, FITM1-overexpressing, and FITM2-overexpressing cells.

Experimental_Workflow start Start: Plate HEK293 Cells transfect Transfect with Plasmids (Control, FITM1, FITM2) start->transfect incubate1 Incubate (24h) transfect->incubate1 oa_load Add Oleic Acid (Substrate for TG Synthesis) incubate1->oa_load incubate2 Incubate (16-24h) oa_load->incubate2 stain Fix and Stain Cells (BODIPY for LDs, DAPI for Nuclei) incubate2->stain image Fluorescence Microscopy stain->image analyze ImageJ Analysis: Quantify LD Number & Size image->analyze end End: Statistical Comparison analyze->end

Caption: Workflow for comparing FITM1 and FITM2 function in cell culture.

Conclusion

The available evidence strongly delineates distinct roles for FITM1 and FITM2 in mammalian lipid metabolism, driven by their tissue-specific expression and differential affinity for triglycerides. FITM2 is a key player in high-capacity, long-term fat storage in adipocytes, making it a potential target for research into obesity and lipodystrophy.[4][6] Conversely, FITM1's role in skeletal muscle suggests a function tailored to the high-energy turnover of contractile tissue.[1] For drug development professionals, understanding these differences is crucial for designing tissue-specific therapeutic strategies targeting lipid storage and related metabolic diseases.[2][6]

References

Safety Operating Guide

Proper Disposal Procedures for Fluorescein Isothiocyanate (FITM)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of Fluorescein Isothiocyanate (FITM), a widely used fluorescent labeling reagent. Adherence to these procedural guidelines is critical to minimize environmental impact and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. This compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[2]

  • Hand Protection: Handle with compatible chemical-resistant gloves.[2] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[2]

  • Body Protection: Wear appropriate protective clothing.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Avoid dust formation and inhalation.[1][2]

  • Use in a well-ventilated area.[2]

  • Keep away from food, drink, and animal feedingstuffs.[3]

This compound Disposal Plan: A Step-by-Step Guide

The disposal of this compound and this compound-contaminated waste must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[3]

Step 1: Segregation of this compound Waste

  • Solid Waste: All solid materials that have come into contact with this compound, including unused powder, contaminated personal protective equipment (gloves, lab coats), pipette tips, and weighing papers, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All aqueous and solvent solutions containing this compound, including reaction mixtures and washings, must be collected in a separate, sealed, and properly labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-proof sharps container labeled as hazardous waste.

Step 2: Waste Container Labeling

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Fluorescein Isothiocyanate." The label should also indicate the primary hazards (e.g., Irritant, Sensitizer).

Step 3: Storage of this compound Waste

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as oxidizing agents.[1]

  • Ensure containers are kept closed when not in use.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

  • Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[2] One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical scrubber.[2]

Quantitative Data for Fluorescein Isothiocyanate (Isomer I)

PropertyValue
Molecular Formula C21H11NO5S
Molecular Weight 389.38 g/mol
Appearance Orange to red-orange crystalline powder
Melting Point 359-361 °C (decomposes)
Solubility Insoluble in water. Soluble in DMSO and DMF.
Excitation Maximum (λex) ~495 nm
Emission Maximum (λem) ~525 nm

Key Experimental Protocols Involving this compound

The following are detailed methodologies for common experiments utilizing this compound. All waste generated from these procedures must be disposed of following the hazardous waste disposal plan outlined above.

Protein Labeling with FITC

This protocol describes the covalent conjugation of FITC to a protein.

Materials:

  • Protein of interest (2 mg/mL in a suitable buffer, pH 7.5-8.0)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0). Avoid buffers containing primary amines like Tris or glycine.[4]

  • Gel filtration column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein to a concentration of 2 mg/mL in the chosen buffer. If the buffer contains amines, dialyze the protein solution against a suitable amine-free buffer (e.g., PBS) overnight at 4°C.[2]

  • Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[2] This solution is light-sensitive and should be protected from light.

  • Labeling Reaction: Add the FITC solution to the protein solution to achieve a final concentration of 10-20 µg of FITC per mg of protein.[5] Mix immediately with continuous stirring. Protect the reaction mixture from light by wrapping the container in aluminum foil.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[4]

  • Purification: Remove the unreacted (free) FITC and exchange the buffer by passing the reaction mixture through a gel filtration column or by dialysis against a suitable storage buffer.[2][5] The faster-moving band on the column is the conjugated protein.[2]

  • Storage: Store the labeled protein at 4°C, protected from light.[4]

Direct Staining of Cell Surface Markers for Flow Cytometry

This protocol provides a general guideline for staining cells in suspension with a FITC-conjugated antibody.

Materials:

  • Cells in suspension (5 x 10^5 cells per tube)

  • FITC-conjugated antibody

  • FACS Buffer (e.g., PBS with 1% BSA)

  • FACS tubes

Procedure:

  • Cell Preparation: Dispense 5 x 10^5 cells into each FACS tube.

  • Washing: Centrifuge the cells at 500 x g for 5 minutes. Discard the supernatant.

  • Staining: Resuspend the cell pellet in the appropriate volume of diluted FITC-conjugated antibody in FACS buffer. The optimal concentration of the antibody should be determined empirically.

  • Incubation: Incubate the cells for 30-45 minutes on ice or at 4°C, protected from light.

  • Washing: Add FACS buffer to each tube and centrifuge at 500 x g for 5 minutes. Discard the supernatant. Repeat this wash step.

  • Resuspension: Resuspend the cells in an appropriate volume of FACS buffer for analysis by flow cytometry.

Visualized Disposal Workflow

The following diagram illustrates the mandatory step-by-step procedure for the proper disposal of this compound waste.

FITM_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: this compound Use in Experiment solid_waste Solid Waste (Gloves, Tips, etc.) start->solid_waste Generate liquid_waste Liquid Waste (Solutions, Washings) start->liquid_waste Generate sharps_waste Sharps Waste (Needles, Glassware) start->sharps_waste Generate solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container Collect in liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container Collect in sharps_container Labeled Sharps Container sharps_waste->sharps_container Collect in storage Secure Storage Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup EHS Pickup or Licensed Disposal Company storage->ehs_pickup Arrange for end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper segregation, collection, storage, and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.